molecular formula C11H13BrO2 B2425718 5-(4-bromophenyl)pentanoic Acid CAS No. 22647-95-6

5-(4-bromophenyl)pentanoic Acid

Cat. No.: B2425718
CAS No.: 22647-95-6
M. Wt: 257.127
InChI Key: YWILUDBFIBDCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)pentanoic Acid is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWILUDBFIBDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22647-95-6
Record name 5-(4-bromophenyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(4-bromophenyl)pentanoic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)pentanoic acid (CAS 22647-95-6) is a critical bifunctional building block in medicinal chemistry. Its structure—a lipophilic phenyl ring substituted with a reactive bromine atom and a hydrophilic carboxylic acid tail—makes it an ideal "linker" scaffold. The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, while the carboxylic acid terminus serves as an anchor for amidation or esterification. This guide details its identification, synthesis, and application in high-throughput drug discovery, specifically for histone deacetylase (HDAC) inhibitors and PROTAC linker design.

Chemical Identification & Physical Properties[1]

Accurate identification is the first step in any validated protocol. The presence of the bromine atom provides a distinct mass spectrometric signature (1:1 isotopic ratio) that serves as a self-validating check during synthesis.

Table 1: Core Identity Data
PropertySpecification
CAS Number 22647-95-6
IUPAC Name This compound
Synonyms 5-(4-Bromophenyl)valeric acid; 4-Bromobenzenepentanoic acid
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
MDL Number MFCD09890955
SMILES OC(=O)CCCCC1=CC=C(Br)C=C1
Appearance White to off-white solid
Melting Point 102–106 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Synthesis & Production Protocols

While various routes exist, the most robust industrial method involves Friedel-Crafts acylation followed by carbonyl reduction. This pathway is preferred over direct alkylation due to higher regioselectivity (para-direction by the bromine) and the avoidance of over-alkylation byproducts.

Validated Pathway: The Glutaric Anhydride Route

This two-step protocol ensures the carbon chain length is fixed at five carbons (pentanoic) without the risk of rearrangement common in other alkylation methods.

Step 1: Friedel-Crafts Acylation

  • Reagents: Bromobenzene (Substrate/Solvent), Glutaric Anhydride, Aluminum Chloride (AlCl₃).

  • Mechanism: The Lewis acid (AlCl₃) activates the anhydride, generating an acylium ion.[1] The bromine on the benzene ring is an ortho/para director but deactivating; however, steric hindrance from the glutaric chain strongly favors the para position.

  • Intermediate: 5-(4-Bromophenyl)-5-oxopentanoic acid.

Step 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen)

  • Reagents (Clemmensen): Zinc amalgam (Zn(Hg)), Conc.[2] HCl.

  • Reagents (Wolff-Kishner): Hydrazine hydrate, KOH, Ethylene glycol (high temp).

  • Causality: The carbonyl group at the C5 position must be fully reduced to a methylene group to yield the final pentanoic acid. The Clemmensen reduction is often preferred here as the carboxylic acid group is stable to acidic conditions, whereas the basic conditions of Wolff-Kishner might require careful handling to avoid salt formation issues during workup.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisPathway Start Bromobenzene (Starting Material) Intermediate Intermediate: 5-(4-Bromophenyl)-5-oxopentanoic acid Start->Intermediate Friedel-Crafts Acylation (Para-selective) Reagent Glutaric Anhydride + AlCl3 Reagent->Intermediate Reduction Reduction Step (Zn(Hg)/HCl or NH2NH2/KOH) Intermediate->Reduction Deoxygenation Product Product: This compound (CAS 22647-95-6) Reduction->Product Workup & Crystallization

Caption: Figure 1. Two-step synthesis via Friedel-Crafts acylation ensures regio-control and chain-length integrity.

Chemical Analysis & Characterization

Trustworthiness in chemical synthesis relies on self-validating spectral data. For 22647-95-6, the Proton NMR and Mass Spec provide definitive proof of structure.

Proton NMR (¹H NMR) Anticipated Signals

Solvent: CDCl₃ or DMSO-d₆

PositionChemical Shift (δ)MultiplicityIntegrationAssignment Logic (Causality)
Ar-H (meta to Br) ~7.40 ppmDoublet (d)2HDeshielded by the electronegative Bromine atom (ortho to Br).
Ar-H (ortho to alkyl) ~7.05 ppmDoublet (d)2HAA'BB' system typical of para-substituted benzenes.
-CH₂- (benzylic) ~2.60 ppmTriplet (t)2HBenzylic protons are deshielded by the ring current.
-CH₂- (α to COOH) ~2.35 ppmTriplet (t)2HDeshielded by the adjacent carbonyl group.
-CH₂-CH₂- (internal) ~1.65 ppmMultiplet (m)4HThe central methylene protons (C3 and C4) are less shielded.
-COOH ~12.0 ppmBroad Singlet1HExchangeable acidic proton; may disappear with D₂O shake.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or EI.

  • Key Feature: The Br Isotope Pattern . You must observe two peaks of nearly equal intensity separated by 2 mass units (M and M+2) corresponding to ⁷⁹Br and ⁸¹Br.

    • [M-H]⁻ (ESI Negative): ~255.0 and 257.0 m/z.

    • Validation Check: If the M+2 peak is missing or <10% of the parent peak, the bromine has been lost (likely debromination during reduction), and the batch is invalid.

Applications in Drug Discovery[5]

This compound is not just a reagent; it is a pharmacophore installer .

HDAC Inhibitor Design

Histone Deacetylase (HDAC) inhibitors typically consist of a "Cap" group, a "Linker," and a "Zinc-Binding Group" (ZBG).

  • Role of 22647-95-6: It serves as the Linker + Cap precursor .

  • Mechanism: The carboxylic acid is converted into a hydroxamic acid (the ZBG) via coupling with hydroxylamine. The phenyl ring serves as the hydrophobic linker that traverses the enzyme's tunnel. The bromine allows for the attachment of a larger "Cap" group to improve selectivity for specific HDAC isoforms (e.g., HDAC6).

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker are crucial for ternary complex formation.

  • Utility: The 5-carbon chain provides a specific spatial separation (~6-8 Å). The acid terminus can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the aryl bromide is coupled to the protein-of-interest ligand.

References

  • PubChem Compound Summary . This compound (CID 10801119). National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Friedel-Crafts and Clemmensen reduction protocols).

Sources

physicochemical properties of 5-(4-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-bromophenyl)pentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated carboxylic acid of significant interest as a versatile building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive carboxylic acid and a synthetically malleable aryl bromide, makes it a valuable intermediate for creating more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for its handling and use. By synthesizing publicly available data with established experimental protocols, this document serves as a technical resource for scientists aiming to incorporate this compound into their research and development workflows.

Molecular Identity and Structure

This compound belongs to the class of benzene compounds. Its structure consists of a pentanoic acid chain attached to a benzene ring, with a bromine atom at the para-position (carbon 4) of the phenyl group.[1] This unique arrangement of functional groups dictates its chemical behavior and physical properties. The carboxylic acid group provides a site for amide bond formation, esterification, or salt formation, while the aryl bromide is a key functional group for carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings.

The fundamental identifiers for this compound are:

  • IUPAC Name: this compound[1]

  • CAS Number: 22647-95-6[1][2][3]

  • Molecular Formula: C₁₁H₁₃BrO₂[1][3]

  • InChIKey: YWILUDBFIBDCNN-UHFFFAOYSA-N[1][2]

Caption: 2D structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that while some properties are computationally predicted, experimental verification is crucial for application in a laboratory setting.

PropertyValueSource
Molecular Weight 257.12 g/mol [3]
Monoisotopic Mass 256.00989 Da[1]
Physical Form Solid[2]
CAS Number 22647-95-6[1][3]
XLogP3 (Computed) 3.4[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 5[4]

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount before its use in any application. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for identity and purity verification.

Expected Spectroscopic Features:
  • ¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons, appearing as two doublets (an AA'BB' system) in the ~7.0-7.5 ppm range. The aliphatic chain protons will appear as multiplets between ~1.6 and 2.6 ppm. The acidic proton of the carboxyl group will present as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift. The aliphatic carbons will be visible in the upfield region, and the carbonyl carbon of the carboxylic acid will be significantly downfield (~170-180 ppm).

  • Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass should correspond to the calculated value of 256.00989 Da for the monoisotopic mass.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretching peak will be prominent around 1700 cm⁻¹. C-H stretching for the aromatic and aliphatic groups will appear around 3000 cm⁻¹, and the C-Br stretch will be visible in the fingerprint region.

Experimental Protocols for Property Determination

The following protocols describe standard methods for experimentally verifying key physicochemical properties. These procedures are designed to be self-validating and provide a basis for generating reliable data.

Protocol 4.1: Determination of Melting Point
  • Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Finely powder a small, dry sample of this compound.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol 4.2: Determination of Aqueous Solubility
  • Rationale: Solubility data is critical for designing reaction conditions, developing formulations for biological assays, and predicting environmental fate.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, screw-cap vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.

    • Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

    • Calculate the solubility in mg/mL or mol/L.

Protocol 4.3: Determination of pKa (Potentiometric Titration)
  • Rationale: The acid dissociation constant (pKa) defines the ionization state of the carboxylic acid at a given pH. This is fundamental for understanding its behavior in physiological environments and for designing purification or formulation strategies.

  • Methodology:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50% ethanol in water) to ensure solubility.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Synthesis Pathway Overview

While multiple synthetic routes are possible, a common approach to synthesizing phenylalkanoic acids involves a coupling reaction followed by functional group manipulation. A plausible retro-synthetic analysis suggests a pathway starting from commercially available precursors.

Target This compound Intermediate1 Ethyl 5-(4-bromophenyl)pentanoate Target->Intermediate1 Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate2 4-Bromophenylboronic acid + Ethyl 5-halopentanoate Intermediate1->Intermediate2 Suzuki Coupling (e.g., Pd catalyst, base) SM1 4-Bromophenylboronic acid SM2 Ethyl 5-bromopentanoate

Sources

5-(4-bromophenyl)pentanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical identity, synthetic pathways, and research applications of 5-(4-bromophenyl)pentanoic acid.

Executive Summary

This compound (CAS: 22647-95-6) is a bifunctional aryl-alkyl building block critical to medicinal chemistry and materials science. Characterized by a para-substituted aryl bromide and a terminal carboxylic acid separated by a four-carbon aliphatic chain, it serves as a versatile "molecular tether." Its structural duality allows for orthogonal functionalization: the carboxylic acid enables amide/ester formation (e.g., for surface anchoring or ligand attachment), while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This compound is frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and functionalized self-assembled monolayers (SAMs).

Part 1: Physicochemical Identity

Core Data Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 22647-95-6
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Exact Mass 256.010 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~4.76 (Carboxylic acid)
Structural Identifiers
  • SMILES: OC(=O)CCCCC1=CC=C(Br)C=C1

  • InChI: InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)

  • IUPAC Name: this compound

Part 2: Synthetic Pathways

The synthesis of this compound typically follows a Friedel-Crafts Acylation followed by a Carbonyl Reduction . This route ensures high regioselectivity for the para isomer due to the steric bulk of the bromine atom and the directing effects during acylation.

Protocol: Friedel-Crafts Acylation & Reduction

This two-step workflow converts bromobenzene and glutaric anhydride into the target acid.

Step 1: Friedel-Crafts Acylation

Reagents: Bromobenzene, Glutaric Anhydride, Aluminum Chloride (


).
Mechanism:  The Lewis acid (

) activates glutaric anhydride to form an acylium ion. The bromobenzene undergoes electrophilic aromatic substitution (EAS). The bromine substituent is ortho/para directing but deactivating; however, steric hindrance heavily favors the para position. Intermediate: 5-(4-bromophenyl)-5-oxopentanoic acid.[1]
Step 2: Carbonyl Reduction

Reagents: Triethylsilane (


) / Trifluoroacetic acid (TFA) OR Hydrazine/KOH (Wolff-Kishner).
Note:  Catalytic hydrogenation (

, Pd/C) is NOT recommended as it poses a high risk of debrominating the aryl ring (hydrogenolysis of the C-Br bond). The Wolff-Kishner or Silane reduction preserves the halogen handle.
Synthetic Workflow Diagram

Synthesis Start1 Bromobenzene (Substrate) Reagent1 AlCl3 / DCM (Friedel-Crafts) Start1->Reagent1 Start2 Glutaric Anhydride (Acylating Agent) Start2->Reagent1 Inter Intermediate: 5-(4-bromophenyl)-5-oxopentanoic acid Reagent2 Et3SiH / TFA (Ionic Hydrogenation) Inter->Reagent2 Reagent1->Inter Acylation (Para-selective) Product TARGET: This compound Reagent2->Product C=O Reduction

Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent carbonyl reduction.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR)
  • Aryl Region (

    
     7.0 - 7.5 ppm):  Two doublets (AA'BB' system) characteristic of para-substitution.
    
    • 
       ppm (d, 2H, adjacent to Br).
      
    • 
       ppm (d, 2H, adjacent to alkyl chain).
      
  • Aliphatic Chain (

    
     1.5 - 2.7 ppm): 
    
    • 
       ppm (t, 2H, benzylic 
      
      
      
      ).
    • 
       ppm (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       ppm (m, 4H, internal methylene protons).
      
Mass Spectrometry (LC-MS)[2][3]
  • Isotopic Pattern: A signature 1:1 doublet ratio for the molecular ion

    
     and 
    
    
    
    (at m/z 256 and 258) confirms the presence of a single bromine atom.
  • Ionization: Negative mode (

    
    ) often yields 
    
    
    
    at m/z 255/257.

Part 4: Applications in Drug Discovery & Materials

Bifunctional Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability. This compound provides a rigid phenyl cap and a flexible alkyl chain.

  • COOH Terminus: Couples to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Br Terminus: Undergoes Buchwald-Hartwig amination or Suzuki coupling to attach the Warhead (Protein of Interest ligand).

HDAC Inhibitor Design

The structural motif mimics the "cap-linker-zinc binding group" pharmacophore of HDAC inhibitors.

  • The Bromophenyl group acts as the hydrophobic "Cap" that interacts with the rim of the enzyme pocket.

  • The Pentanoic acid chain serves as the linker.

  • Modification: The carboxylic acid is often converted into a Hydroxamic Acid (

    
    ) to chelate the Zinc (
    
    
    
    ) ion in the HDAC active site.
Surface Functionalization (SAMs)

The acid can be converted to a thiol or used directly on metal oxide surfaces. The protruding aryl bromide allows for post-assembly modification of the surface via "Click" chemistry or interfacial cross-coupling, creating "reactive surfaces" for biosensors.

Pharmacophore Logic Diagram

Pharmacophore Compound This compound Br Aryl Bromide (Br) [Electrophile / Handle] Compound->Br Linker Pentyl Chain (C5) [Hydrophobic Spacer] Compound->Linker Acid Carboxylic Acid (COOH) [Nucleophile / Anchor] Compound->Acid CrossCoupling Suzuki/Buchwald Coupling (Extend Structure) Br->CrossCoupling HDAC Hydrophobic Cap (Enzyme Rim Interaction) Br->HDAC Bioconj Amide Bond Formation (Ligand Attachment) Acid->Bioconj

Caption: Functional decomposition of the molecule highlighting its utility in medicinal chemistry.

Part 5: Safety and Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The aryl bromide is stable, but the carboxylic acid can be hygroscopic. Keep container tightly sealed to prevent moisture absorption which complicates precise weighing for stoichiometric reactions.

References

  • PubChem. (n.d.). This compound (CID 10801119). National Center for Biotechnology Information. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3] Wiley-Interscience. (Foundational reference for the acylation mechanism described in Part 2).

  • Mai, A., et al. (2002). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.[4] (Contextualizes the use of aryl-linker-acid motifs in HDACi design).

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 5-(4-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the safety and handling requirements for 5-(4-bromophenyl)pentanoic acid, moving beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed to empower laboratory professionals with the causal understanding necessary for a robust risk assessment and the implementation of self-validating safety protocols. The information herein is synthesized from publicly available safety and regulatory data, grounded in the framework of the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3]

Chemical Identification and Physicochemical Overview

This compound is an arylalkanoic acid.[4] Its structure, featuring a brominated phenyl ring attached to a pentanoic acid chain, is of interest in medicinal chemistry and drug discovery as a scaffold or intermediate.[5][6] The presence of the bromine atom and the carboxylic acid functional group are key determinants of its chemical reactivity and toxicological profile.[7][8]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 22647-95-6PubChem[1]
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
Physical Form Solid, White to off-whiteChemScene[9], BLD Pharm[10]

Hazard Identification and GHS Classification

Under the Globally Harmonized System (GHS), this compound is classified as hazardous.[1] The primary hazards are associated with irritation and acute oral toxicity.[1][2] This classification mandates specific handling procedures to mitigate risk.

GHS Classification Hazard Statement Code Source

Signal Word: Warning PubChem[1]
Acute Toxicity, OralHarmful if swallowedH302PubChem[1]
Skin Corrosion/IrritationCauses skin irritationH315PubChem[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319PubChem[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335PubChem[1]

The following diagram illustrates the logical flow from the chemical's properties to the required safety precautions.

GHS_Hazard_Flow cluster_chem Chemical Properties cluster_hazards Identified Hazards cluster_actions Required Actions (Precautionary Statements) Compound This compound H302 Harmful if swallowed (H302) Compound->H302 leads to H315 Causes skin irritation (H315) Compound->H315 leads to H319 Causes serious eye irritation (H319) Compound->H319 leads to H335 May cause respiratory irritation (H335) Compound->H335 leads to P270 Do Not Eat/Drink/Smoke (P270) H302->P270 P280 Wear Protective Gear (P280) (Gloves, Goggles, Clothing) H315->P280 P302_P352 Skin Contact: Wash with Water (P302+P352) H315->P302_P352 H319->P280 P305_P351 Eye Contact: Rinse with Water (P305+P351) H319->P305_P351 P261 Avoid Breathing Dust (P261) H335->P261 P304_P340 Inhalation: Move to Fresh Air (P304+P340) H335->P304_P340

Caption: Relationship between chemical hazards and precautionary actions.

Risk Assessment and Exposure Control Protocols

A proactive approach to safety involves translating hazard statements into concrete laboratory practices. For a solid compound like this, the primary routes of exposure are inhalation of dust, skin/eye contact, and accidental ingestion.

Engineering Controls

The first line of defense is to control exposure at the source.

  • Ventilation: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[11]

  • Process Enclosure: For repetitive tasks, consider using glove boxes or other enclosed systems to minimize direct handling.

Personal Protective Equipment (PPE)

PPE is mandatory when handling this compound. The selection is directly dictated by the GHS hazards.[12]

  • Eye Protection (P280): Due to the H319 warning ("Causes serious eye irritation"), chemical splash goggles are required. Standard safety glasses are insufficient.

  • Hand Protection (P280): Nitrile gloves are standard. Wash hands thoroughly after handling (P264).[13] If a splash occurs, remove contaminated gloves immediately and wash hands.

  • Skin Protection (P280): A lab coat must be worn and fully buttoned. Ensure there is no exposed skin on the arms or torso.

  • Respiratory Protection: Not typically required if engineering controls (i.e., a fume hood) are used correctly.[12]

The following workflow outlines the mandatory procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Gloves Don2->Don3 Work Perform Experiment in Fume Hood Don3->Work Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Work->Doff1

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment.

  • Weighing: Perform all weighing operations on a tared weigh boat inside a ventilated enclosure or fume hood. Avoid creating dust clouds.

  • Transfer: Use a spatula to carefully transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Cleanup: Clean any spills immediately using appropriate methods for solid chemicals. Decontaminate the work surface after completion.

  • Storage: Store the compound in its original, tightly sealed container in a dry, well-ventilated area at room temperature.[10][12] Keep it away from incompatible materials (see Section 5).

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol (P-Codes)
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338). Seek immediate medical attention.[12]
Skin Contact Wash with plenty of soap and water (P302+P352). Take off contaminated clothing and wash it before reuse (P362).[10][13] If irritation persists, seek medical attention.
Inhalation Remove person to fresh air and keep comfortable for breathing (P304+P340). Call a POISON CENTER or doctor if you feel unwell (P312).[13]
Ingestion Rinse mouth (P330). Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12]
Fire-Fighting Measures

While not classified as flammable, this organic compound will burn.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.

  • Hazardous Decomposition: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas. Firefighters should wear self-contained breathing apparatus (SCBA).

Stability and Reactivity Profile

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Reactivity: As a carboxylic acid, it can react with strong bases, oxidizing agents, and reducing agents. The aryl bromide group is generally stable but can undergo reactions such as nucleophilic aromatic substitution under specific conditions or participate in metal-catalyzed cross-coupling reactions.[14][15]

  • Incompatibilities: Keep away from strong bases and oxidizing agents.

Toxicological and Ecological Profile (Data Gaps)

  • Implication for Researchers: The "Warning" signal word, rather than "Danger," suggests moderate rather than severe acute toxicity. However, the irritation warnings (skin, eyes, respiratory) are definitive. The lack of chronic toxicity data means that exposure should be minimized as a rule of precaution. The principle of ALARA (As Low As Reasonably Achievable) must be applied.

  • Ecological Information: No specific data on ecotoxicity is available. As a standard practice, this chemical should be prevented from entering drains or waterways. All waste must be disposed of as chemical waste according to institutional and local regulations.

Conclusion: A Synthesis for the Drug Development Professional

For professionals in drug discovery and development, this compound represents a typical early-stage compound. It is not highly toxic, but it possesses clear, defined hazards that require respect and proper handling. The safety data indicates that with standard engineering controls (fume hood) and appropriate PPE, this compound can be used safely. The key takeaway is the necessity of building a robust safety culture around all research compounds, regardless of their regulatory status. The absence of comprehensive toxicological data should not be interpreted as an absence of potential long-term hazards. Adherence to the protocols outlined in this guide, derived directly from the compound's known hazards, forms the basis of a self-validating system of laboratory safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10801119, this compound. Retrieved February 23, 2026, from [Link].

  • ChemSafetyPro. (2016, January 6). GHS Precautionary Statement List. Retrieved February 23, 2026, from [Link].

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved February 23, 2026, from [Link]. Note: This is an example SDS for a different compound but illustrates the standard sections and information.

  • OSHA. (n.d.). Hazard Communication. Retrieved February 23, 2026, from [Link].

  • eCFR. (2026, February 13). 29 CFR 1910.1200 -- Hazard communication. Retrieved February 23, 2026, from [Link].

  • Macmillan Group. (2019, January 17). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Retrieved February 23, 2026, from [Link].

  • Sharma, R., & Yadav, M. R. (2021). Recent developments in decarboxylative C(aryl)–X bond formation from (hetero)aryl carboxylic acids. Organic & Biomolecular Chemistry, 19(20), 4449-4471. [Link].

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved February 23, 2026, from [Link].

  • Petersen, T. B., Khan, R., & Olofsson, B. (2011). Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts. Organic Letters, 13(13), 3454–3457. [Link].

  • Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 23, 2026, from [Link].

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link].

  • Sharma, R., & Yadav, M. R. (2021). Recent developments in decarboxylative C(aryl)–X bond formation from (hetero)aryl carboxylic acids. RSC Publishing. [Link].

  • LibreTexts. (2024, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved February 23, 2026, from [Link].

  • Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(18), 3291. [Link].

  • Czajkowska-Szczykowska, D., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry, 280, 116895. [Link].

Sources

5-(4-bromophenyl)pentanoic acid vs 5-phenylpentanoic acid structural differences

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural & Functional Divergence: 5-(4-Bromophenyl)pentanoic Acid vs. 5-Phenylpentanoic Acid Subtitle: A Technical Guide for SAR Optimization and Synthetic Application[1]

Executive Summary: The Halogen Advantage

In medicinal chemistry and materials science, the transition from 5-phenylpentanoic acid (Structure A) to This compound (Structure B)[1] represents more than a simple mass increase.[1] It is a strategic shift in Structure-Activity Relationship (SAR) design.[1]

While the parent compound (A) serves as a flexible hydrophobic linker, the para-bromo derivative (B) introduces three critical capabilities:

  • Metabolic Blocking: The bromine atom occupies the para-position, the primary site for CYP450-mediated hydroxylation, significantly extending metabolic half-life (

    
    ).[1]
    
  • Halogen Bonding: The polarizable bromine creates a "

    
    -hole," allowing for specific, directional non-covalent interactions with protein carbonyl backbones—interactions unavailable to the unsubstituted phenyl ring.[2]
    
  • Synthetic Modularity: The C-Br bond transforms the molecule from a terminal end-product into a versatile cross-coupling handle (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Structural & Electronic Architecture

The fundamental difference lies in the electronic perturbation of the aromatic system and the steric footprint.

The Sigma-Hole Concept

Unlike hydrogen, bromine is highly anisotropic.[1][2][3] While it has an overall electronegative potential, the region along the C-Br bond axis (distal to the carbon) is electron-deficient. This positive potential patch, known as the


-hole , allows this compound to act as a Lewis acid in biological pockets.[1]
  • 5-Phenylpentanoic acid: Relies solely on isotropic hydrophobic (Van der Waals) interactions.[1]

  • This compound: Capable of Halogen Bonding (XB) .[1] The interaction energy can approach that of weak hydrogen bonds (1–5 kcal/mol), often determining potency in kinase or hydrolase inhibitors.

Electronic Deactivation

The bromine atom exerts a strong inductive withdrawal (-I) and a weaker mesomeric donation (+M).[1] The net result is a deactivated aromatic ring.

  • Consequence: The phenyl ring in the bromo-derivative is less susceptible to electrophilic aromatic substitution (e.g., oxidation) compared to the electron-rich parent compound.[1]

Physicochemical Profiling

The following data facilitates the selection of the appropriate scaffold for lipophilicity-constrained projects.

Property5-Phenylpentanoic AcidThis compoundImpact on Drug Design
Formula


Mass shift (+79 Da) affects ligand efficiency (LE).[1]
MW 178.23 g/mol 257.12 g/mol Remains within Fragment-Based Drug Design (FBDD) limits.[1]
LogP (Calc) ~2.5 - 2.8~3.4 - 3.6Critical: Br increases lipophilicity by ~0.8 log units, increasing membrane permeability but risking solubility issues.[1]
pKa ~4.76~4.74Negligible difference; the alkyl spacer insulates the carboxyl group from the ring's electronics.
Metabolic Liability High (Para-hydroxylation)Low (Blocked Para-position)Br prevents rapid clearance by liver microsomes.[1]
Melting Point 57–60 °C80–83 °CHigher crystallinity aids purification.[1]

Synthetic Divergence & Protocols

Diagram: Synthesis and Utility Workflow

The following Graphviz diagram illustrates the parallel synthesis of both compounds and the unique divergent utility of the bromo-derivative.

G Start Starting Material: Benzene (A) or Bromobenzene (B) Reagent Reagent: Glutaric Anhydride + AlCl3 Start->Reagent Inter_A Intermediate A: 4-Benzoylbutyric Acid Reagent->Inter_A Friedel-Crafts (Benzene) Inter_B Intermediate B: 4-(4-Bromobenzoyl)butyric Acid Reagent->Inter_B Friedel-Crafts (Bromobenzene) Reduction Reduction Step: Zn(Hg)/HCl (Clemmensen) or N2H4/KOH (Wolff-Kishner) Inter_A->Reduction Inter_B->Reduction Prod_A Product A: 5-Phenylpentanoic Acid Reduction->Prod_A Prod_B Product B: This compound Reduction->Prod_B Biaryl Biaryl Derivative: Library Generation Prod_A->Biaryl Difficult C-H Activation Suzuki Suzuki-Miyaura Coupling: + Aryl Boronic Acid / Pd(0) Prod_B->Suzuki Facile Cross-Coupling Suzuki->Biaryl

Caption: Comparative synthesis showing the Friedel-Crafts route and the divergent utility of the bromo-derivative for downstream coupling.

Experimental Protocol: Synthesis of this compound

Note: While 5-phenylpentanoic acid is commercially abundant, the bromo-derivative often requires synthesis for specific linker lengths.[1]

Methodology: Friedel-Crafts Acylation & Clemmensen Reduction [1]

Step 1: Acylation

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Reagents: Charge with Glutaric Anhydride (11.4 g, 100 mmol) and Bromobenzene (50 mL, acting as solvent and reactant).

  • Catalysis: Cool to 0°C. Add Aluminum Chloride (

    
    )  (28.0 g, 210 mmol) portion-wise over 30 minutes. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to RT, then heat to 50°C for 4 hours. Evolution of HCl gas will occur.[1]

  • Workup: Pour onto ice/HCl mix. Extract with EtOAc.[1] Wash with brine, dry (

    
    ), and concentrate. Recrystallize the intermediate (keto-acid) from toluene.[1]
    

Step 2: Reduction (Clemmensen)

  • Amalgam: Prepare Zn(Hg) by treating Zinc wool (20 g) with

    
     (2 g) in dilute HCl.[1]
    
  • Reaction: Suspend the keto-acid intermediate (10 g) in toluene (50 mL) and conc. HCl (40 mL). Add the treated Zinc.[1]

  • Reflux: Reflux vigorously for 24 hours, adding fresh conc. HCl (5 mL) every 6 hours to maintain acidity.

  • Isolation: Cool, separate the organic layer, and extract the aqueous layer with ether. Combine organics, dry, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals of This compound .[1]

Pharmacological & Research Applications

Metabolic Stability (The "Blocker" Effect)

In pharmacokinetic (PK) studies, 5-phenylpentanoic acid derivatives often suffer from rapid clearance due to oxidation at the para-position of the phenyl ring.

  • Mechanism: CYP450 enzymes preferentially target the electron-rich para-hydrogen.[1]

  • Solution: Substituting H with Br sterically and electronically blocks this site. This is a standard medicinal chemistry tactic to improve oral bioavailability without altering the core pharmacophore significantly.

HDAC Inhibition

Both molecules serve as "cap" groups or linkers in Histone Deacetylase (HDAC) inhibitors.[1] The hydrophobic chain fits into the lysine-binding channel.[1]

  • Advantage of Br: The 4-bromo derivative often shows higher potency (lower

    
    ) due to the halogen bond interacting with backbone carbonyls near the rim of the catalytic tunnel.[1]
    

References

  • Sigma-Aldrich. 5-Phenylvaleric acid Product Specification.[1]Link[1]

  • PubChem. this compound - Compound Summary.[1] National Library of Medicine.[1] Link

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry.[1][4] Link[1]

  • Smith, D. A., et al. (2009).[1] Metabolic Stability and Design: The Role of Blocking Groups. Drug Metabolism Reviews.[1] (Contextual citation for para-blocking strategy).

  • BenchChem. Synthesis of Phenylalkanoic Acid Derivatives.Link[1]

Sources

Thermodynamic & Physicochemical Profiling of 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical profile of 5-(4-bromophenyl)pentanoic acid. This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's behavior in solid and solution phases, its synthetic energetics, and the protocols required for its rigorous characterization.

Executive Summary

This compound (CAS 22647-95-6) is a functionalized phenylalkanoic acid derivative serving as a critical intermediate in the synthesis of SGLT2 inhibitors, histone deacetylase (HDAC) inhibitors, and matrix metalloproteinase (MMP) targeting agents. Its value lies in the thermodynamic stability of its carbon scaffold combined with the labile reactivity of the aryl bromide, which acts as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide analyzes the compound's thermodynamic properties—enthalpy of fusion, solubility drivers, and acid-base dissociation—to inform robust handling, purification, and reaction scaling.

Chemical Identity & Structural Analysis[1]

The thermodynamic behavior of this compound is governed by the competition between the hydrophilic carboxylic tail and the lipophilic, polarizable bromophenyl head.

PropertyDataNote
IUPAC Name This compound
CAS Number 22647-95-6
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol Significant mass contribution from Bromine (79.9 amu)
SMILES OC(=O)CCCCC1=CC=C(Br)C=C1
InChI Key YWILUDBFIBDCNN-UHFFFAOYSA-N
Bond Rotatable Count 5High entropic freedom in melt phase
H-Bond Donors/Acceptors 1 / 2Forms centrosymmetric dimers in solid state

Solid-State Thermodynamics

Crystal Lattice Energy Drivers

In the solid state, this compound stabilizes through two primary non-covalent interactions:

  • Carboxylic Acid Dimerization: The terminal carboxyl groups form cyclic, centrosymmetric hydrogen-bonded dimers (

    
    ). This motif dominates the lattice energy, creating high-melting crystalline sheets.
    
  • Halogen Bonding /

    
    -Stacking:  The para-bromine atom induces a 
    
    
    
    -hole, allowing for halogen bonding with electron-rich regions (carbonyl oxygens) of adjacent molecules. Additionally, the phenyl rings participate in offset
    
    
    -
    
    
    stacking, further increasing the enthalpy of fusion (
    
    
    ).
Thermal Transitions

While the non-brominated analog (5-phenylpentanoic acid) melts at 58–61°C, the introduction of the heavy, polarizable bromine atom significantly elevates the melting point due to increased London dispersion forces and molecular symmetry.

  • Predicted Melting Point: 85°C – 105°C (Solid-state polymorphism may result in multiple endotherms).

  • Decomposition: The aliphatic chain confers stability up to ~250°C. Above this, decarboxylation is the primary degradation pathway, detectable via TGA.

Solution-Phase Thermodynamics

Solubility & Partitioning

The molecule exhibits amphiphilic behavior but is predominantly lipophilic.

  • LogP (Octanol/Water): Calculated at 3.4 . This indicates poor aqueous solubility in neutral form but high solubility in organic solvents (DCM, Ethyl Acetate, Ethanol).

  • Solubility Driver: In non-polar solvents, the molecule exists largely as a hydrogen-bonded dimer. In polar protic solvents (MeOH, Water), the dimer disrupts, and solvation shells form around the -COOH group.

Acid-Base Dissociation (pKa)
  • Predicted pKa: 4.76 ± 0.1 (Typical for alkyl carboxylic acids).

  • Thermodynamic Implications: At physiological pH (7.4), the compound exists primarily as the carboxylate anion (deprotonated). This ionization drastically alters solubility, increasing aqueous solubility by orders of magnitude (

    
     becomes highly negative due to ion-dipole interactions).
    

Synthetic Energetics & Pathway

The synthesis of this compound is thermodynamically driven by electrophilic aromatic substitution followed by reduction. The pathway below illustrates the Friedel-Crafts Acylation route, which avoids the thermodynamic risks of debromination associated with catalytic hydrogenation.

Synthesis Start Bromobenzene (Precursor) Intermediate Intermediate: 5-(4-bromophenyl)-5-oxopentanoic acid Start->Intermediate Friedel-Crafts Acylation (Exothermic, Para-selective) Reagent Glutaric Anhydride + AlCl3 Reagent->Intermediate Product Product: This compound Intermediate->Product Carbonyl Reduction (Avoids Debromination) Reduction Reduction Agent: Et3SiH / TFA (Ionic Hydrogenation) Reduction->Product

Figure 1: Synthetic workflow emphasizing the preservation of the aryl-bromide motif via ionic hydrogenation (Et3SiH/TFA) rather than catalytic hydrogenation.

Experimental Protocols for Characterization

To validate the thermodynamic profile, the following standardized protocols are recommended. These methods ensure data integrity (E-E-A-T) for regulatory submissions.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing of volatiles).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak. The onset temperature is reported as

    
    .
    
    • Acceptance Criteria: Single sharp endotherm (purity >98%). Doublet indicates polymorphism or impurities.

Protocol 2: Potentiometric pKa Determination

Objective: Accurate measurement of acid dissociation constant.

pKa_Protocol Step1 Dissolve Compound (10 mg in 50 mL solvent) Step2 Titrant Addition (0.1 M KOH) Step1->Step2 Inert Atmosphere (N2) Step3 Measure pH (Glass Electrode) Step2->Step3 Stepwise Addition Step3->Step2 Loop until pH 12 Step4 Gran Plot Analysis (Determine Equivalence Point) Step3->Step4 Data Export

Figure 2: Workflow for potentiometric titration. Note: Due to low water solubility, use a co-solvent system (e.g., Methanol/Water) and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky equation.

Applications in Drug Development

The thermodynamic stability of the pentanoic acid tail allows this molecule to serve as a robust linker in PROTACs (Proteolysis Targeting Chimeras) and SGLT2 inhibitors.

  • Linker Chemistry: The 5-carbon chain provides an optimal "spacer" length (approx. 6–8 Å) to bridge pharmacophores without inducing steric clash.

  • Metabolic Stability: The terminal carboxylic acid is susceptible to

    
    -oxidation. In drug design, this is often mitigated by substituting the 
    
    
    
    -carbons or relying on the rapid clearance of the acid metabolite.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10801119, this compound. Retrieved from .

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from .

  • W.L.F. Armarego, C.L.L. Chai. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Hansch, C., et al. (1995). Chem-Bio Informatics Retrieval Methods. (Source for calculated LogP and pKa methodologies for aryl acids).
  • Gore, P.H. (1964). The Friedel-Crafts Acylation Reaction and its Application. Chemical Reviews.

Technical Whitepaper: Physicochemical Profiling of 5-(4-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-(4-bromophenyl)pentanoic acid , focusing on its acid dissociation constant (pKa). As a lipophilic carboxylic acid derivative, this compound serves as a critical intermediate in organic synthesis and a probe in structure-activity relationship (SAR) studies for drug development.

Understanding the pKa of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Specifically, the ionization state dictates solubility in physiological media (pH 1.2–7.4) and membrane permeability. Based on structural homology and inductive effect analysis, the pKa of this compound is determined to be in the range of 4.75 ± 0.10 , closely mirroring its non-halogenated analogue, 5-phenylpentanoic acid.

Structural Analysis & Theoretical pKa Prediction

The Inductive Effect and Distance Attenuation

The acidity of a carboxylic acid is governed by the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups (EWGs) stabilize this anion via the inductive effect (-I), lowering the pKa.

For This compound , the structure consists of a pentanoic acid chain with a 4-bromophenyl substituent at the


-carbon (C5).
  • Primary Functional Group: Aliphatic Carboxylic Acid (-COOH).

  • Substituent: 4-Bromophenyl group.[1][2][3][4]

  • Distance: The bromine atom is separated from the ionizable carboxyl group by a 5-carbon aliphatic chain plus the phenyl ring.

Mechanistic Insight: The inductive effect of the bromine atom (


) attenuates rapidly with distance, typically becoming negligible after 3 sigma bonds. In this molecule, the separation exceeds 8 bonds.[3][4][5][6][7][8] Therefore, the pKa is dominated almost entirely by the aliphatic pentanoic acid core, with the phenyl ring providing a minor electron-withdrawing influence compared to a pure alkyl chain.
Comparative pKa Data

To validate the theoretical range, we compare the target compound against structurally validated standards.

CompoundStructureExperimental pKa (25°C)Source
Pentanoic (Valeric) Acid

4.82[Lide, 2005]
5-Phenylpentanoic Acid

4.76[Serjeant & Dempsey, 1979]
Benzoic Acid

4.20[Haynes, 2014]
This compound

4.75 (Predicted) [Calculated via ACD/Labs]

Dissociation Equilibrium Visualization

The following diagram illustrates the thermodynamic equilibrium between the neutral acid and its anionic conjugate base in an aqueous environment.

Dissociation Acid Neutral Acid (HA) [Low Solubility] Transition Dissociation Equilibrium (Ka) Acid->Transition pH > pKa Base Carboxylate Anion (A-) [High Solubility] Transition->Base Proton Proton (H+) Transition->Proton

Figure 1: Thermodynamic dissociation pathway of this compound.

Experimental Protocols

Due to the lipophilic nature of the 4-bromophenyl moiety (Predicted LogP


 3.4), standard aqueous titration often fails due to precipitation. The following protocols are engineered to ensure accuracy for lipophilic acids.
Protocol A: Potentiometric Titration in Cosolvent (The "Gold Standard")

This method uses the Yasuda-Shedlovsky Extrapolation to determine aqueous pKa from mixed-solvent data.

Reagents:

  • Analyte: 5 mg of this compound.

  • Cosolvent: Methanol (HPLC Grade).

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).

Workflow:

  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) Methanol/Water mixtures.

  • Dissolution: Dissolve the analyte in the cosolvent mixtures. Ensure complete solubilization.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) purge to prevent carbonate formation. Record pH vs. Volume.
    
  • Calculation: Determine the apparent pKa (

    
    ) for each methanol concentration.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.
Protocol B: LC-UV pH-Metric Method (For Low Solubility)

If the compound precipitates even in cosolvents, use Liquid Chromatography (LC) to measure the shift in retention time as a function of pH.

  • Buffer Prep: Prepare a series of buffers ranging from pH 2.5 to 7.5 (0.5 unit increments).

  • Injection: Inject the sample onto a C18 column using each buffer as the mobile phase (isocratic).

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: Plot the Retention Factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Experimental Workflow Diagram

The following logic flow details the decision-making process for selecting the correct pKa determination method based on solubility.

Workflow Start Start: this compound SolubilityCheck Check Aqueous Solubility (at pH 7.4) Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol Yes LowSol Insoluble (<1 mM) SolubilityCheck->LowSol No (Likely) DirectTitration Standard Aqueous Potentiometric Titration HighSol->DirectTitration CosolventMethod Cosolvent Titration (Methanol/Water) LowSol->CosolventMethod Result Final pKa Value (Report ± 0.03) DirectTitration->Result Yasuda Yasuda-Shedlovsky Extrapolation CosolventMethod->Yasuda Yasuda->Result

Figure 2: Decision tree for accurate pKa determination of lipophilic acids.

Implications for Drug Development[11]

Lipophilicity and logD

The distribution coefficient (logD) is pH-dependent.[9]

  • pH < 4.75: The molecule exists primarily as the neutral acid (HA). Lipophilicity is maximal (

    
    ). This favors membrane permeability but risks solubility issues.
    
  • pH > 4.75: The molecule exists primarily as the anion (

    
    ). 
    
    
    
    decreases, improving aqueous solubility but potentially reducing passive diffusion.
Formulation Strategy

For oral delivery, this compound should be formulated in a basic excipient (pH > 6.0) or as a salt (e.g., sodium 5-(4-bromophenyl)pentanoate) to ensure rapid dissolution in the gastrointestinal tract.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • PubChem Database. (2023). Compound Summary: this compound (CID 10801119).[4] National Center for Biotechnology Information. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable, two-step protocol for the synthesis of 5-(4-bromophenyl)pentanoic acid (CAS: 22647-95-6). This scaffold is a critical intermediate in the development of histone deacetylase (HDAC) inhibitors, liquid crystals, and functionalized lipophilic linkers.

Unlike generic procedures, this guide addresses the specific challenges of retaining the aryl-bromide moiety while reducing the benzylic ketone. We present two validated reduction pathways:

  • Method A (Scale-Up): The Huang-Minlon modification of the Wolff-Kishner reduction, optimized for cost-efficiency and throughput.

  • Method B (High-Fidelity): Ionic Hydrogenation using Triethylsilane/TFA, designed for late-stage functionalization or substrates sensitive to harsh bases.

Synthetic Pathway Overview

The synthesis relies on a regioselective Friedel-Crafts acylation followed by a chemoselective deoxygenation.

SynthesisPathway SM1 Bromobenzene (Solvent/Reactant) INT Intermediate: 5-(4-bromophenyl)-5-oxopentanoic acid SM1->INT SM2 Glutaric Anhydride SM2->INT PROD Target Product: This compound INT->PROD Reduction Reagent1 Step 1: AlCl3 0°C -> RT, 4h Reagent1->INT Reagent2 Step 2 (Option A): N2H4·H2O, KOH Diethylene Glycol, 200°C Reagent2->PROD Reagent2b Step 2 (Option B): Et3SiH, TFA RT, 16h

Figure 1: Retrosynthetic disconnection and forward synthesis flow.

Step 1: Regioselective Friedel-Crafts Acylation

This step installs the carbon chain. The use of bromobenzene as both reactant and solvent ensures high para-regioselectivity due to the steric bulk of the incoming acylium ion and the ortho/para directing nature of the bromine atom.

Materials
  • Bromobenzene: Reagent grade (dried over molecular sieves).

  • Glutaric Anhydride: 1.0 equivalent.

  • Aluminum Chloride (AlCl₃): 2.2 equivalents (anhydrous powder).

  • HCl (conc.) / Ice: For quenching.

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and a pressure-equalizing addition funnel.

  • Acylium Formation: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol) and Bromobenzene (50 mL). Cool to 0–5°C using an ice bath.

  • Catalyst Addition: Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 30 minutes. Caution: Exothermic. HCl gas evolution.

    • Why: Adding AlCl₃ slowly prevents a runaway exotherm that could lead to meta-isomerization or polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The anhydride spot should disappear.

  • Quench: Pour the reaction mixture slowly into a stirred slurry of Ice (200 g) and conc. HCl (50 mL) .

    • Mechanism:[1][2] This hydrolyzes the aluminum alkoxide complex, precipitating the carboxylic acid.

  • Workup:

    • Steam distill or vacuum distill excess bromobenzene.

    • The residue is usually a solid. Dissolve in dilute NaOH (10%), filter to remove insoluble byproducts (Al salts), then acidify the filtrate with HCl to pH 1.

    • Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

Checkpoint: The intermediate, 5-(4-bromophenyl)-5-oxopentanoic acid , should be obtained as a white solid (Yield: ~75-85%).[3]

  • 1H NMR (DMSO-d6): Look for the characteristic AA'BB' aromatic pattern (δ 7.8, 7.6) and the triplet of the methylene adjacent to the ketone (δ 2.9).

Step 2: Carbonyl Reduction

Choose Method A for bulk synthesis (>50g) or Method B for high-purity lab-scale synthesis (<10g) or if the substrate contains sensitive functional groups.

Method A: Huang-Minlon (Wolff-Kishner)

This classical method is cost-effective but requires high temperatures. The aryl-bromide bond is generally stable under these conditions, provided no copper catalyst is present.

  • Charge: In a flask, combine the Intermediate (10 mmol), KOH (30 mmol), and Hydrazine Hydrate (80%, 15 mmol) in Diethylene Glycol (20 mL).

  • Hydrazone Formation: Reflux at ~120°C for 1 hour.

  • Temperature Ramp: Remove the condenser and distill off water and excess hydrazine until the internal temperature reaches 200°C.

  • Decomposition: Reflux at 200°C for 3–4 hours.

    • Mechanism:[1][2] Base-catalyzed decomposition of the hydrazone releases N₂ gas, driving the equilibrium to the alkane.

  • Workup: Cool, dilute with water, and acidify with HCl. Extract with Ethyl Acetate. Wash with brine, dry (Na₂SO₄), and concentrate.[3]

Method B: Ionic Hydrogenation (Et₃SiH / TFA)

This method uses a "proton-first" mechanism, avoiding strong bases and high heat. It is superior for purity profile.

  • Charge: Dissolve the Intermediate (10 mmol) in Trifluoroacetic Acid (TFA) (10 mL).

  • Reduction: Add Triethylsilane (Et₃SiH) (25 mmol) dropwise at room temperature.

    • Observation: The reaction may warm slightly.[4]

  • Stir: Stir at ambient temperature for 16 hours. Alternatively, heat to 50°C to accelerate (2–4 hours).

  • Workup: Remove TFA under reduced pressure. Dissolve residue in 1N NaOH, wash with ether (to remove silicon byproducts), then acidify the aqueous layer to precipitate the product.

Quality Control & Characterization

The final product, This compound , must be validated against the following specifications.

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, MeOH/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR, MS
Melting Point 85–88°C (Typical)*Capillary Method

*Note: Melting points for this specific homologue can vary based on crystal habit; NMR is the primary ID tool.

Critical NMR Assignment (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
11.0 - 12.0 Broad Singlet1HCOOH Carboxylic acid proton
7.40 Doublet (J=8Hz)2HAr-H (ortho to Br)Deshielded by Bromine
7.05 Doublet (J=8Hz)2HAr-H (meta to Br)Shielded relative to ortho
2.60 Triplet2HAr-CH ₂-Benzylic position (reduced from ketone)
2.38 Triplet2H-CH ₂-COOHAlpha to carbonyl
1.60 - 1.70 Multiplet4H-CH ₂-CH ₂-Internal chain methylenes

Safety & Handling

  • Aluminum Chloride: Reacts violently with water. Quench in a fume hood with a blast shield.

  • Hydrazine Hydrate: Potent carcinogen and highly toxic. Use double-gloving and handle only in a functioning fume hood. Ensure all waste is segregated and treated with bleach before disposal.

  • Trifluoroacetic Acid: Corrosive and volatile. Causes severe burns.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, New York, 1964.
    • Standard Protocol: - Organic Syntheses, Coll. Vol. 1, p.109 (Analogous procedure).

  • Wolff-Kishner Reduction (Huang-Minlon)

    • Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." J. Am. Chem. Soc.[1]1946 , 68, 2487.

  • Ionic Hydrogenation (Silane/Acid)

    • Kursanov, D. N., et al. "Ionic Hydrogenation."[2][5][6] Synthesis1974 , 9, 633-651.

    • West, C. T., et al. "Ionic Hydrogenation of Ketones."[2] J. Org. Chem.1973 , 38, 2675.

  • Compound Data Verification

    • PubChem CID 10801119: this compound.[7][8][9][10] Link

Sources

Application Note: Precision Suzuki Cross-Coupling of 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-(4-Bromophenyl)pentanoic acid (CAS: 22647-95-6) represents a critical "bifunctional tether" in modern medicinal chemistry. Unlike simple aryl halides, this substrate features a lipophilic alkyl spacer terminating in a free carboxylic acid. This structure is increasingly vital in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD) , where the pentanoic acid tail serves as a pre-installed linker for conjugation to E3 ligase ligands or warheads.

The Challenge: The presence of the free carboxylic acid (


) introduces a competing functionality that can poison palladium catalysts via carboxylate coordination, alter the pH of the reaction microenvironment, and complicate purification due to amphiphilic behavior.

The Solution: This guide presents a self-validating protocol optimized for "anionic Suzuki coupling." By strategically managing the in situ formation of the aryl-carboxylate salt, we turn the solubility challenge into a purification advantage.

Mechanistic Considerations: The "Carboxylate Effect"[1]

To achieve high turnover numbers (TON), one must understand how the free acid moiety interacts with the catalytic cycle.

  • Base Consumption: Standard Suzuki protocols use 1.5–2.0 equivalents of base. With this substrate, the first equivalent is immediately consumed to deprotonate the carboxylic acid (

    
    ). Critical Adjustment:  Protocols must use 
    
    
    
    equivalents of base to ensure sufficient free base remains for the transmetallation step.
  • Solubility Switch: The starting material is soluble in organics (DCM, EtOAc). The in situ generated potassium salt is water-soluble. Therefore, a biphasic solvent system (e.g., 1,4-Dioxane/Water) is not just optional; it is required to maintain phase transfer of the reacting species.

  • Catalyst Sequestration: Carboxylate anions can act as

    
    -type ligands, displacing halides on the Pd(II) center. Bulky, bidentate ligands (e.g., dppf) or biaryl monophosphines (e.g., XPhos) are required to prevent the formation of unreactive palladium-carboxylate "rest states."
    
Visualizing the Pathway

The following diagram illustrates the specific catalytic cycle adjustments required for this acidic substrate.

SuzukiCycle cluster_substrate Substrate State Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Start->OxAdd + Ar-Br TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Pd(II)-Br species BaseStep Base Activation (R-COOH → R-COO⁻) BaseStep->TransMet Excess Base Required RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Start Regenerate Pd(0) Acid 5-(4-Br-Ph)pentanoic acid Salt Potassium Carboxylate Salt (Water Soluble) Acid->Salt + 1 eq Base

Caption: Modified Suzuki catalytic cycle highlighting the critical base activation step required to solubilize the acidic substrate.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Robustness)

Recommended for: Standard aryl boronic acids, scale-up (grams), and cost-efficiency.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base:

    
     (3.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the solid this compound, aryl boronic acid, and

    
    .
    
    • Note: Do not add the catalyst yet.

  • Solvation: Add the 1,4-dioxane and water. Stir at Room Temperature (RT) for 5 minutes.

    • Observation: The mixture may initially be cloudy but should clarify as the acid is deprotonated and the salt dissolves in the aqueous phase.

  • Degassing (Crucial): Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and protodebromination of the substrate.

  • Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ quickly under a stream of inert gas. Seal the vial.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Monitoring: Take a 50 µL aliquot. Quench into 200 µL of 0.1 M HCl (not water, to ensure the acid form is visible on LCMS) and extract with EtOAc.

  • Work-up (The pH Switch):

    • Cool to RT. Dilute with water.[3]

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or Ether (

      
      ).
      
      • Why? The product (carboxylate) stays in the water. Impurities (homocoupled boronic acid, phosphine oxides) move to the organic layer. Discard the organic layer.

    • Acidify: Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl. The product will precipitate or oil out.

    • Extract: Extract the now-acidic aqueous layer with EtOAc (

      
      ).[4]
      
    • Dry: Dry combined organics over

      
      , filter, and concentrate.
      
Protocol B: The "High-Complexity" Method (Steric Bulk/Heterocycles)

Recommended for: Heterocyclic boronic acids, sterically hindered partners, or when protodebromination is observed.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF : Water (10:1)

Key Differences:

  • XPhos Ligand: The biaryl phosphine ligand creates a highly active catalyst that facilitates oxidative addition even with electron-rich or hindered substrates.

  • Phosphate Base:

    
     is more soluble in organic/water mixtures than carbonate, often driving difficult reactions to completion.
    
  • Temperature: Can often be run at 50–60°C due to higher catalyst activity.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on solvent/base variations for this specific substrate class.

VariableConditionOutcomeRecommendation
Solvent Toluene (Anhydrous)Failure. The potassium salt of the acid precipitates, stopping the reaction.Avoid.
Solvent DMF/Water (4:1)High Conversion , but difficult workup (DMF removal).Use only if Dioxane fails.
Solvent Dioxane/Water (4:1) Optimal. Good solubility of both salt and organic bromide.Standard Choice.
Base

/ DIPEA
Poor. Organic bases often coordinate Pd or fail to promote transmetallation efficiently.Avoid.
Base

Excellent. Cheap, effective, forms soluble salts.Standard Choice.
Catalyst

Moderate. Sensitive to air; "black Pd" precipitates often form.Backup only.
Catalyst

Robust. Resists poisoning by carboxylates.Primary Choice.

Workflow Visualization

Workflow cluster_setup Setup & Reaction cluster_workup The pH Switch Purification Step1 Dissolve Ar-Br-COOH + Boronic Acid in Dioxane/H2O Step2 Add K2CO3 (3.5 eq) Wait for clarification (Salt formation) Step1->Step2 Step3 Degas & Add Pd Catalyst Heat 85°C Step2->Step3 Step4 Cool & Dilute with Water (pH is Basic > 10) Step3->Step4 Completion Step5 Wash with EtOAc (Remove non-acidic impurities) Step4->Step5 Step6 Acidify Aqueous Layer (HCl to pH 2) Step5->Step6 Aqueous Layer Step7 Extract Product into EtOAc Dry & Concentrate Step6->Step7

Caption: "pH Switch" workflow ensuring high purity by leveraging the amphiphilic nature of the substrate.

Troubleshooting & Quality Control

Issue: Protodebromination

Symptom: LCMS shows a mass corresponding to the starting material minus Bromine (


), i.e., 5-phenylpentanoic acid.
  • Cause: This side reaction competes with transmetallation, especially in aqueous conditions with electron-rich Pd sources.

  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 equiv).

    • Switch to anhydrous conditions by protecting the acid first (e.g., methyl ester), coupling, then hydrolyzing. However, the aqueous protocol above usually avoids this step.

    • Lower the temperature to 60°C and extend time.

Issue: Low Conversion

Symptom: Starting material remains after 12h.

  • Cause: Catalyst deactivation or insufficient base.

  • Fix:

    • Check pH of the aqueous layer. If pH < 9, add more

      
      .
      
    • Add a surfactant (e.g., TPGS-750-M , 2 wt% in water) to create micellar conditions which concentrate the lipophilic reactants.

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.1995 , 95, 2457–2483. Link

  • Coupling of Free Carboxylic Acids: Gooßen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science2006 , 313, 662–664. (Note: Contextualizes the stability of aryl-acid bonds). Link

  • Water-Soluble Suzuki Conditions: Anderson, K. W.; Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids." Angew. Chem. Int. Ed.2005 , 44, 6173–6177. Link

  • Substrate Data: PubChem Compound Summary for CID 10801119, this compound. Link

  • Pd(dppf)Cl2 Robustness: Gildner, P. G.; Colacot, T. J. "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics2015 , 34, 5497–5508. Link

Sources

Application Note: Strategic Esterification Protocols for 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-(4-bromophenyl)pentanoic acid (CAS: 22647-95-6) represents a critical scaffold in medicinal chemistry, particularly as a linker in PROTACs and antibody-drug conjugates (ADCs). Its structure features a lipophilic pentyl chain terminating in a reactive carboxylic acid, anchored by a para-bromophenyl moiety.

The strategic challenge in esterifying this substrate lies in balancing the reactivity of the aliphatic carboxylic acid with the preservation of the aryl bromide functionality (essential for downstream Suzuki/Heck cross-coupling). While the aryl bromide is generally robust, avoiding conditions that promote hydrodebromination or nucleophilic aromatic substitution is prudent.

This guide details three distinct protocols selected based on scale , atom economy , and substrate complexity .

Decision Matrix: Selecting Your Protocol

EsterificationDecision Start Start: this compound Scale What is your reaction scale? Start->Scale Alcohol Alcohol Partner Type? Scale->Alcohol < 10g Fischer Method A: Fischer Esterification (High Scale, Simple Alcohols) Scale->Fischer > 10g (Industrial/Prep) Alcohol->Fischer Methanol/Ethanol AcidCl Method B: Acid Chloride Activation (Quant Yield, Steric Bulk) Alcohol->AcidCl Sec/Tert Alcohols or Expensive Isotopes Steglich Method C: Steglich Coupling (Acid-Sensitive/Complex Alcohols) Alcohol->Steglich Labile/Complex Scaffolds

Figure 1: Decision tree for selecting the optimal esterification route based on scale and alcohol partner.

Method A: Fischer Esterification (The Scalable Standard)

Best For: Methyl/Ethyl esters, multi-gram to kilogram scale. Mechanism: Acid-catalyzed equilibrium driven by solvent excess or water removal.[1]

Technical Insight

The aliphatic chain of this compound provides sufficient flexibility to prevent steric hindrance at the carbonyl carbon. However, the lipophilicity of the phenyl ring requires a solvent system that solubilizes the starting material fully to ensure homogeneous kinetics.

Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)

  • Catalyst: Conc.

    
     (0.1 eq) or Thionyl Chloride (generated in situ HCl)
    

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in anhydrous alcohol. Note: If solubility is poor at RT, gentle warming is permitted.

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
    • Alternative: Add

      
       (0.1 eq) dropwise at 0°C to generate anhydrous HCl in situ.
      
  • Reflux: Attach a reflux condenser and heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 4:1). The acid (low

      
      ) should disappear; the ester (high 
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Concentrate solvent to ~20% volume under reduced pressure. Dilute with EtOAc and wash with Sat.[2]

    
     (2x) to remove unreacted acid.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Critical Parameter: For higher alcohols (propanol+), use a Dean-Stark trap with Toluene as a co-solvent to azeotropically remove water and drive the equilibrium [1].

Method B: Acid Chloride Activation (High-Yield/Steric Bulk)

Best For: Sterically hindered alcohols (e.g., t-butanol), phenols, or when quantitative conversion is required. Mechanism: Nucleophilic acyl substitution via an acyl chlorosulfite intermediate.[3]

Technical Insight

Thionyl chloride (


) converts the acid to the highly electrophilic acid chloride.[4] The byproduct (

and

gas) drives the reaction forward entropically. Caution: Ensure the aryl bromide is not subjected to reducing metals (Mg, Li) during any subsequent steps, although it is stable to

.
Protocol

Reagents:

  • Substrate: 1.0 eq

  • Reagent: Thionyl Chloride (

    
    ) (2.0–5.0 eq)
    
  • Solvent: DCM (Dichloromethane) or neat if scale allows.

  • Catalyst: DMF (1-2 drops, essential for catalytic Vilsmeier-Haack type activation).

Step-by-Step:

  • Activation: Dissolve substrate in anhydrous DCM under

    
     atmosphere. Add catalytic DMF.
    
  • Chlorination: Add

    
     dropwise at 0°C, then warm to reflux (40°C) for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
    completely under high vacuum. Crucial: Residual 
    
    
    
    will degrade sensitive alcohols.
  • Esterification: Redissolve the crude acid chloride in DCM. Add the target alcohol (1.1 eq) and a base (Triethylamine or Pyridine, 1.5 eq) at 0°C.

  • Quench: After 1 hour, quench with water. Wash with 1M HCl (to remove pyridine) and then Sat.

    
    .
    

Method C: Steglich Esterification (Mild Conditions)[5]

Best For: Acid-sensitive alcohols or coupling valuable, complex fragments. Mechanism: DCC/EDC coupling mediated by DMAP.

Technical Insight

The Steglich method avoids strong acids and high temperatures. The reaction proceeds via an O-acylisourea intermediate.[5] A common pitfall is the


-acylurea rearrangement (an irreversible side reaction), which is suppressed by DMAP [2].[6]
Mechanistic Workflow

SteglichMechanism Acid Acid Substrate Inter O-Acylisourea (Reactive Intermediate) Acid->Inter + DCC DCC DCC (Coupling) Active Active Acyl-Pyridinium Inter->Active + DMAP (Fast) Urea DCU (Byproduct) Inter->Urea N-Acylurea Shift (Slow Side Rxn) DMAP DMAP (Catalyst) Active->DMAP Regenerated Product Final Ester Active->Product + Alcohol Alcohol Alcohol (ROH)

Figure 2: Steglich cycle highlighting the critical role of DMAP in suppressing N-acylurea formation.

Protocol

Reagents:

  • Substrate: 1.0 eq

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC.HCl (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Alcohol: 1.0–1.2 eq

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Dissolve the acid substrate and the alcohol in anhydrous DCM at 0°C.

  • Catalyst: Add DMAP.[6][7]

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise. Observation: White precipitate (DCU) will form almost immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 3–12 hours.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5M HCl (removes DMAP) and Sat.

    
    .
    
  • Purification: Silica gel chromatography is usually required to remove traces of urea byproducts.

Comparative Data & Quality Control

Method Comparison Table
FeatureFischer (Method A)Acid Chloride (Method B)Steglich (Method C)
Yield 85–95%90–99%75–90%
Atom Economy HighMedium (SO2/HCl loss)Low (Large urea byproduct)
Purification Extraction (Simple)Extraction (Simple)Chromatography (Difficult)
Steric Tolerance Low (Primary alcohols)High (Tertiary alcohols)Medium
Cost LowLowHigh (DCC/EDC)
Analytical Validation (Self-Validating System)

To confirm the success of the reaction and the integrity of the aryl bromide:

  • 1H NMR (CDCl3):

    • Diagnostic Shift: The triplet for the

      
      -methylene protons (
      
      
      
      ) typically at
      
      
      ~2.35 ppm will shift slightly upfield or change multiplicity context.
    • New Peak: Look for the alkoxy singlet (e.g.,

      
       at 
      
      
      
      ~3.6 ppm).
    • Aryl Integrity: The aromatic region (

      
       7.0–7.5 ppm) should remain an AA'BB' system (two doublets), confirming the bromine has not been cleaved.
      
  • Mass Spectrometry:

    • Check for the characteristic isotopic pattern of Bromine (

      
       and 
      
      
      
      in 1:1 ratio). Loss of this pattern indicates debromination.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

Sources

Strategic Utilization of 5-(4-Bromophenyl)pentanoic Acid as a Bifunctional Linker Module

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architectural Logic

In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates—the linker is not merely a passive connector; it is a determinant of physicochemical properties (LogP, TPSA), permeability, and ternary complex stability (cooperativity).

5-(4-bromophenyl)pentanoic acid represents a "privileged" linker scaffold due to its orthogonal bifunctionality :

  • The Anchor (Carboxylic Acid): A stable, high-fidelity handle for amide coupling to primary/secondary amines on E3 ligase ligands (e.g., Thalidomide derivatives, VHL ligands).

  • The Divergent Hub (Aryl Bromide): A versatile electrophile for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of target warheads.

  • The Spacer (Phenyl-Alkyl): The 4-carbon alkyl chain provides flexibility, while the phenyl ring introduces a rigid element that can participate in

    
    -
    
    
    
    stacking interactions within the E3-Target interface, potentially enhancing cooperativity.

Application Note: PROTAC Library Assembly Strategy

Target Audience: Medicinal Chemists designing degrader libraries.

The most efficient workflow utilizes this linker in a "Ligand-First, Divergence-Last" approach. This strategy minimizes the waste of expensive target warheads by performing the lower-yielding cross-coupling step at the end, or by converting the linker-ligand conjugate into a boronic ester "master key."

Workflow Visualization

The following diagram illustrates the modular assembly logic using this compound.

PROTAC_Assembly Linker 5-(4-bromophenyl) pentanoic acid (The Linker) Intermediate Intermediate A: Br-Phenyl-Linker-E3 Ligand Linker->Intermediate E3_Ligand E3 Ligand-NH2 (e.g., Lenalidomide analog) E3_Ligand->Intermediate Amide Coupling (HATU/DIPEA) Final_PROTAC Final PROTAC (Bi-Aryl Coupled) Intermediate->Final_PROTAC Suzuki-Miyaura Cross-Coupling Warhead Target Warhead-B(OR)2 (Boronate Ester) Warhead->Final_PROTAC

Caption: Modular assembly workflow. The linker is first anchored to the E3 ligand via stable amide bond, creating a brominated intermediate ready for divergent Suzuki couplings.

Detailed Experimental Protocols

Protocol A: The "Anchor" Step (Amide Coupling)

Objective: Conjugate this compound to an amine-bearing E3 ligase ligand (e.g., Pomalidomide-amine).

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine-bearing Ligand (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve this compound in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. Stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Ligand Addition: Add the Amine-bearing Ligand (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by LC-MS.[2]

    • Checkpoint: Reaction is usually complete within 2–4 hours. Look for the mass shift:

      
       (loss of water).
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: The "Divergence" Step (Suzuki Cross-Coupling)

Objective: Couple the Brominated Intermediate (from Protocol A) with a Target Warhead Boronic Acid/Ester.

Reagents:

  • Brominated Intermediate (1.0 equiv)[3][4]

  • Warhead Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv / 5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the Brominated Intermediate, Warhead Boronate, and Pd(dppf)Cl2.

  • Solvent: Add 1,4-Dioxane and the aqueous K2CO3 solution. (Ratio Dioxane:Water ~ 4:1).

  • Degassing (Critical): Sparge the mixture with Argon/Nitrogen for 5–10 minutes. Oxygen is the enemy of Palladium(0).

  • Reaction: Seal the vessel. Heat to 80–90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).

  • Monitoring: Check LC-MS for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and appearance of the coupled product.

  • Workup: Filter through a Celite pad (eluting with EtOAc/MeOH). Concentrate filtrate.[3]

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation & Quality Control

When characterizing the intermediate and final PROTAC, use this reference table to validate the linker integration.

Structural FeatureAnalytical MethodExpected Signal / Observation
Aryl Bromide Isotope MS (ESI+)Distinct 1:1 doublet separated by 2 Da (e.g., 79Br/81Br). Disappears after Suzuki coupling.
Amide Carbonyl 13C NMRSignal around ~172–174 ppm.
Alkyl Chain 1H NMRMultiplets in the 1.5–2.5 ppm range (4 x CH2).
Aryl Protons 1H NMRTwo doublets (AA'BB' system) ~7.1–7.5 ppm for the linker's phenyl ring.
Debromination (Impurity) MS (ESI+)Mass of Product minus 79/81, plus 1 (replaced by H). Indicates overheating or excess reductant.

Troubleshooting Guide

Issue 1: Protodebromination (Loss of Br before coupling)

  • Cause: Excessive heating or presence of hydride sources during the amide coupling step (rare) or during Suzuki coupling if the catalyst cycle is slow.

  • Solution: Ensure anhydrous conditions for amide coupling. For Suzuki, switch to a milder precatalyst like XPhos Pd G2 which works at lower temperatures (40–60°C).

Issue 2: Hydrolysis of the Amide Bond

  • Cause: High pH during the Suzuki coupling (K2CO3 at high temp).

  • Solution: Switch to an anhydrous base system for Suzuki: Cs2CO3 or K3PO4 in dry DMF/Toluene at 100°C.

Issue 3: Poor Solubility of Intermediate

  • Cause: The rigid phenyl-bromo group plus the E3 ligand can be very lipophilic.

  • Solution: Use DMSO/THF mixtures for the Suzuki coupling.

References

  • Santa Cruz Biotechnology. this compound Product Data.[5] (CAS 22647-95-6).[1][2][5][6][7] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][8][9][10] Chemical Reviews. (Foundational protocol for Suzuki coupling). Retrieved from

  • Beresford, A. et al. (2018). VHL-based PROTACs: Optimization and Discovery. (Contextualizing VHL ligand attachment strategies). Retrieved from

  • BenchChem. Synthesis of Methyl 5-bromo-5-phenylpentanoate and Derivatives. (Synthetic routes for similar phenyl-alkyl-acid scaffolds). Retrieved from

Sources

Application Note: Palladium-Catalyzed Functionalization of 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-(4-bromophenyl)pentanoic acid (CAS: N/A for specific isomer, generic aryl bromide-acid class) represents a critical structural motif in drug discovery, particularly as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a lipophilic tail in PPAR agonists .

The dual functionality—an aryl bromide capable of oxidative addition and a terminal carboxylic acid—presents a chemoselectivity challenge. The acidic proton (


) can quench reactive Pd-amido intermediates or consume stoichiometric base required for transmetallation.

This guide provides two distinct, field-validated workflows:

  • Direct Suzuki-Miyaura Coupling: optimized for the free acid using water-tolerant precatalysts.

  • Buchwald-Hartwig Amination: utilizing a "Protect-Coupling-Deprotect" strategy to bypass catalyst poisoning, ensuring high yields for C-N bond formation.

Decision Matrix: Route Selection

RouteSelection Start Substrate: This compound Target Target Moiety? Start->Target Suzuki Biaryl/Alkenyl (Suzuki/Heck) Target->Suzuki C-C Bond Buchwald Aryl Amine (Buchwald-Hartwig) Target->Buchwald C-N Bond Direct Route A: Direct Coupling (Aq. Base Tolerant) Suzuki->Direct Use XPhos Pd G2 Protect Route B: Esterification First (Base Sensitive) Buchwald->Protect Methyl Ester Intermediate

Figure 1: Strategic decision tree for functionalizing this compound. C-C bonds allow direct processing; C-N bonds require protection to prevent catalyst deactivation.

Application I: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of biaryl acids without prior protection of the carboxylic acid. Challenge: The carboxylic acid will consume 1 equivalent of base immediately. Solution: Use of XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species, combined with a water-miscible co-solvent system to solubilize the carboxylate salt.

Mechanism & Rationale

The reaction proceeds via the standard catalytic cycle.[1][2][3] The key to success with the free acid is the solubility of the potassium carboxylate intermediate . We utilize a Dioxane/Water system where the water ensures the solubility of the inorganic base and the carboxylate, preventing the precipitation of the substrate which would halt the reaction.

Protocol A: Direct Arylation of Free Acid
ParameterSpecificationRationale
Catalyst XPhos Pd G2 (1–2 mol%)Rapid activation; bulky ligand promotes reductive elimination.[4]
Base K₃PO₄ (3.5 equiv)1 eq neutralizes COOH; 2.5 eq drives transmetallation.
Solvent 1,4-Dioxane : Water (4:1)Solubilizes the amphiphilic carboxylate salt.
Temp 80 °CSufficient for activation without decarboxylation.
Step-by-Step Methodology:
  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 mmol, 257 mg)

    • Aryl boronic acid (1.2 mmol)

    • K₃PO₄ (3.5 mmol, 742 mg)

    • XPhos Pd G2 (0.02 mmol, 15.7 mg)

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Critical: Oxygen poisons the active Pd(0) species.

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm) for 4–12 hours.

    • QC Check: Pull a 50 µL aliquot, quench in 100 µL 1M HCl/MeOH, filter, and analyze via LC-MS. Look for consumption of starting material (M-H: 255/257).

  • Workup (Acidic):

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc (10 mL).

    • Crucial Step: Acidify with 1M HCl until pH < 3. This reprotonates the product, moving it from the aqueous phase to the organic phase.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Application II: Buchwald-Hartwig Amination (C-N Formation)

Objective: Installation of amine pharmacophores (e.g., morpholines, piperazines). Challenge: Free carboxylic acids are generally incompatible with standard Buchwald bases (NaOtBu, Cs₂CO₃) because the carboxylate can coordinate to Pd(II), forming unreactive "off-cycle" resting states, or protonate the amido-complex. Solution: A robust Esterification-Coupling-Hydrolysis sequence.

Workflow Visualization

BuchwaldWorkflow SM Start: Bromo-Acid Step1 Step 1: Esterification (MeOH, H2SO4 cat.) SM->Step1 Inter Intermediate: Methyl 5-(4-bromophenyl)pentanoate Step1->Inter Step2 Step 2: C-N Coupling (BrettPhos Pd G3, NaOtBu) Inter->Step2 Prod_Est Amino-Ester Step2->Prod_Est Step3 Step 3: Saponification (LiOH, THF/H2O) Prod_Est->Step3 Final Final Product: Amino-Acid Linker Step3->Final

Figure 2: The "Protect-First" strategy ensures catalyst longevity and high yields during the sensitive amination step.

Protocol B: Amination of the Methyl Ester

Pre-requisite: Convert starting material to methyl ester using standard conditions (MeOH, cat. H₂SO₄, Reflux, 2h).

ParameterSpecificationRationale
Catalyst BrettPhos Pd G3 (1–2 mol%)Specialized for primary/secondary amines; ensures mono-arylation.
Base NaOtBu (1.4 equiv)Strong base required for amine deprotonation; compatible with esters at mild temps.
Solvent Toluene or t-Amyl AlcoholNon-polar solvents promote catalyst stability.
Temp 80–100 °CActivation temperature for BrettPhos system.
Step-by-Step Methodology:
  • Charge: To a dried Schlenk tube, add:

    • Methyl 5-(4-bromophenyl)pentanoate (1.0 mmol, 271 mg)

    • Amine Partner (1.2 mmol)[5]

    • NaOtBu (1.4 mmol, 135 mg) Handle in glovebox or rapid weigh-transfer.

    • BrettPhos Pd G3 (0.02 mmol, 18 mg)

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvate: Add anhydrous Toluene (5 mL).

  • Heat: Stir at 80 °C for 4–16 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts.

    • Concentrate filtrate.[5]

    • Note: If the acid is the final target, proceed directly to saponification (LiOH, THF/H₂O) without rigorous purification of the ester if the profile is clean.

Troubleshooting & QC

Common Failure Modes
ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to O₂ or lack of ligand stabilization.Improve degassing (freeze-pump-thaw); switch to G3 precatalysts (contain pre-bound ligand).
Low Conversion (Suzuki) Substrate insolubility (carboxylate precipitation).Increase Water ratio in solvent; ensure vigorous stirring.
Protodehalogenation (Ar-Br

Ar-H)
Reductive side reaction.Use anhydrous solvents (for Buchwald); lower temperature; increase catalyst loading.
Analytical Markers (LC-MS)
  • Starting Material: [M-H]⁻ = 255/257 (Br isotope pattern 1:1).

  • Suzuki Product: Loss of Br pattern; appearance of biaryl mass.

  • Buchwald Product: Nitrogen rule applies (odd mass for 1 or 3 nitrogens).

References

  • Suzuki-Miyaura Mechanism & General Conditions

    • Nobel Prize Lecture: Suzuki, A. (2010).[7] "Cross-coupling reactions of organoboron compounds."

    • XPhos Pd G2 Utility: Balthasar, N. et al. "Rapid and Efficient Suzuki–Miyaura Cross-Coupling of Protected and Unprotected Haloimidazoles." J. Org. Chem.

  • Buchwald-Hartwig Amination

    • Catalyst Selection Guide: "Buchwald-Hartwig Amination User Guide."

    • BrettPhos Pd G3 Application: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Substrate Context (Linkers)

    • PROTAC Linker Chemistry: "Bifunctional Molecules for Targeted Protein Degradation."

Sources

Technical Application Note: Strategic Functionalization of 5-(4-bromophenyl)pentanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, 5-(4-bromophenyl)pentanoic acid serves as a high-value "bifunctional molecular ruler." Its utility stems from its specific structural geometry: a lipophilic C5 alkyl spacer connecting a chemically versatile aryl bromide "head" to a carboxylic acid "tail."

For drug developers, this scaffold offers three distinct strategic applications:

  • HDAC Inhibition: It acts as a pre-validated pharmacophore for Histone Deacetylase (HDAC) inhibitors.[1] The C5 chain mimics the lysine side chain, the acid can be converted to a Zinc Binding Group (ZBG), and the aryl bromide allows for the modular attachment of "cap" groups to interact with the rim of the enzyme active site.

  • PROTAC Linker Systems: It functions as a rigid-flexible hybrid linker. The aryl bromide allows for cross-coupling to target warheads, while the acid facilitates amide bonding to E3 ligase ligands (e.g., VHL or Cereblon recruiters).

  • Fragment-Based Optimization: The bromine atom serves as a handle for rapid Structure-Activity Relationship (SAR) expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthetic Access & Quality Control

While commercially available, in-house synthesis or purification is often required to ensure metal-free precursors for biological assays.

Primary Route: Friedel-Crafts acylation of bromobenzene with glutaric anhydride, followed by Clemmensen or Wolff-Kishner reduction.

Quality Control Parameters (Critical for Bioassay)
  • Purity: >98% (HPLC).

  • Pd Residuals: <10 ppm (Critical if downstream steps involve further coupling; remove via silica-thiol scavengers).

  • Regioisomer Contamination: Ensure <0.5% of the ortho-bromo isomer, which can sterically hinder enzyme binding.

Protocol Module A: The "Head" Functionalization (Suzuki-Miyaura Coupling)

Objective: To elaborate the aryl bromide into a biaryl system, creating the hydrophobic "Cap" group essential for HDAC potency or kinase selectivity.

Experimental Workflow

This protocol is optimized for high-throughput parallel synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Loading: Add the substrate, boronic acid, and base.[2] Add the catalyst last to minimize pre-activation decomposition.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass: M+H of biaryl product).

  • Workup: Cool to RT. Acidify to pH ~3 with 1M HCl (to ensure the carboxylic acid is protonated for extraction). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Table 1: Troubleshooting Coupling Efficiency

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivationSwitch to XPhos Pd G2 for sterically hindered boronic acids.
Protodebromination Overheating / Hydride sourceLower temp to 80°C; ensure solvent is anhydrous if using non-aqueous bases.
Homocoupling Oxygen presenceIncrease Argon sparging time; use freeze-pump-thaw cycling.

Protocol Module B: The "Tail" Functionalization (ZBG Installation)

Objective: To convert the carboxylic acid into a Hydroxamic Acid (CONHOH), the gold-standard Zinc Binding Group for HDAC inhibitors (e.g., SAHA/Vorinostat analogs).

Experimental Workflow

Direct conversion of the acid to hydroxamate using coupling reagents is preferred over the acid chloride route to prevent harsh conditions.

Reagents:

  • Substrate: Biaryl-pentanoic acid derivative (from Module A)

  • Coupling Agent: TBTU or HATU (1.2 equiv)

  • Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 equiv)

  • Base: DIPEA (3.0 equiv) for activation; KOH/MeOH for hydroxylamine release.

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve substrate and TBTU in DMF. Add DIPEA (1.5 equiv). Stir at RT for 30 mins.[3]

  • Preparation of NH₂OH: In a separate flask, generate free hydroxylamine by treating NH₂OH·HCl with KOH in MeOH at 0°C. Filter off the KCl precipitate.

  • Coupling: Add the fresh hydroxylamine solution to the activated ester mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Quenching: Dilute with water. The hydroxamic acid often precipitates. If not, extract with n-butanol (due to high polarity).

  • Validation: Hydroxamic acids give a characteristic red complex with FeCl₃ solution (qualitative test). Confirm via ¹H NMR (distinct broad singlet at ~10-11 ppm for -NH and ~9 ppm for -OH).

Application Logic: PROTAC Linker Design

When designing Proteolysis Targeting Chimeras (PROTACs), the linker length is critical for ternary complex formation (POI-PROTAC-E3 Ligase).[4][5]

  • Why use this scaffold?

    • Length: The 5-carbon chain + phenyl ring provides an extension of ~9–12 Å.

    • Rigidity: The phenyl ring reduces the entropic penalty of binding compared to a pure PEG chain.

    • Hydrophobicity: Balances the high polarity of many E3 ligase ligands (like VHL ligands), improving cell permeability.

Design Strategy:

  • E3 Recruitment: Amide bond formation between the pentanoic acid tail and the amine of a Thalidomide derivative (Cereblon) or VHL ligand.

  • Warhead Attachment: Suzuki coupling of the aryl bromide to a kinase inhibitor scaffold.

Visualized Workflows (Graphviz)

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates the parallel synthesis capability of the scaffold.

G Start 5-(4-bromophenyl) pentanoic acid Suzuki Suzuki Coupling (Pd-Catalysis) Start->Suzuki Path A: Head First Activation Carboxyl Activation (HATU/TBTU) Start->Activation Path B: Tail First Biaryl Biaryl Intermediate (Extended Cap) Suzuki->Biaryl Biaryl->Activation Convergent Step Amide Amide Coupling (Linker Attachment) Activation->Amide + Amine R-NH2 Hydroxamate Hydroxamic Acid (HDAC Inhibitor) Activation->Hydroxamate + NH2OH

Caption: Divergent synthetic pathways allowing for independent modification of the aryl "Head" and acid "Tail".

Diagram 2: PROTAC Assembly Logic

This diagram demonstrates how the scaffold bridges the E3 ligase and the Target Protein.

PROTAC Warhead Target Warhead (e.g., Kinase Inhibitor) Scaffold LINKER SCAFFOLD This compound Warhead->Scaffold Suzuki Coupling (at Br position) Final Active PROTAC (Ternary Complex Former) E3Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Scaffold->E3Ligand Amide Bond (at COOH position) Scaffold->Final Assembly

Caption: Structural assembly of a PROTAC molecule utilizing the bifunctional handles of the scaffold.

References

  • MedChemExpress. "3-(4-Bromophenyl)propanoic acid | PROTAC Linker."[6] MedChemExpress Product Catalog. Accessed February 23, 2026. Link(Note: Cited for the homologous linker principle in PROTACs).

  • Selleck Chemicals. "PROTAC Linker Design and Classification." SelleckChem Application Notes. Accessed February 23, 2026. Link

  • Santa Cruz Biotechnology. "this compound | CAS 22647-95-6."[7] SCBT Product Data. Accessed February 23, 2026. Link

  • Organic Chemistry Portal. "Friedel-Crafts Acylation Mechanisms and Protocols." Organic Chemistry Portal. Accessed February 23, 2026. Link

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of histone deacetylase inhibitors." PubMed Central. Accessed February 23, 2026. Link

Sources

Application Note: Surface Modification with 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the use of 5-(4-bromophenyl)pentanoic acid (BPPA) as a bifunctional molecular linker for engineering advanced interfaces. Unlike simple alkyl thiols, BPPA combines a robust carboxylic acid anchor (ideal for metal oxides like ITO, TiO₂, and Al₂O₃) with a chemically versatile aryl bromide terminus . This architecture enables the creation of modular surfaces where the primary self-assembled monolayer (SAM) serves as a "docking station" for complex functional molecules via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This protocol is essential for researchers in biosensors, organic electronics (OFETs/OLEDs), and perovskite photovoltaics.

Molecular Architecture & Mechanistic Logic

The Bifunctional Advantage

BPPA is designed to solve the "stability-reactivity" paradox in surface science.

  • The Anchor (-COOH): Carboxylic acids form strong coordination bonds with metal oxides (M-O-C), superior to silanes in hydrolytic stability under physiological conditions (pH 5-9) and easier to process than phosphonates.

  • The Spacer (C5 Alkyl): The pentyl chain provides critical distance (~8-10 Å) between the substrate and the reactive headgroup. This decoupling prevents the underlying surface (e.g., a conductive electrode) from quenching the electronic states of attached functional molecules and reduces steric hindrance during post-functionalization.

  • The Handle (Ar-Br): The aryl bromide is a "dormant" electrophile. It is stable during SAM formation but highly reactive toward Pd(0) catalysts, enabling high-yield covalent attachment of boronic acids, amines, or styrenes.

Binding Mechanism on Metal Oxides

On surfaces like Indium Tin Oxide (ITO) or Titanium Dioxide (TiO₂), BPPA binds primarily through bidentate bridging or chelating modes.

BindingMechanism cluster_0 Substrate Interface Surface Metal Oxide Surface (Ti-OH / In-OH) BPPA This compound (Solvated) Intermediate Physisorption (H-Bonding) BPPA->Intermediate Diffusion FinalSAM Chemisorbed SAM (Bidentate Coordination) Intermediate->FinalSAM Condensation (-H2O) Water H2O Release Intermediate->Water caption Figure 1: Mechanism of BPPA anchoring to metal oxides via acid-base condensation.

Experimental Protocol: SAM Formation

Objective: Create a dense, ordered monolayer of BPPA on an ITO substrate.

Materials
  • Substrate: ITO-coated glass (15-20 Ω/sq).

  • Linker: this compound (>97% purity).

  • Solvent: Anhydrous Ethanol or Toluene (Water content <50 ppm is critical to prevent bulk aggregation).

  • Cleaning Agents: Triton X-100, Acetone, Isopropanol (IPA), Deionized Water (18.2 MΩ).

Substrate Pre-Treatment (Critical Step)

Causality: The density of the SAM is directly proportional to the density of surface hydroxyl (-OH) groups.

  • Sonicate ITO in 1% Triton X-100 (15 min) → Water (15 min) → Acetone (15 min) → IPA (15 min).

  • Dry under N₂ stream.

  • Activation: UV-Ozone treat for 20 minutes. Why: This removes adventitious carbon and maximizes surface -OH concentration.

Monolayer Assembly
  • Solution Prep: Dissolve BPPA in anhydrous ethanol to a concentration of 1.0 mM .

    • Note: For toluene, use 5.0 mM as adsorption kinetics are slower in non-polar solvents.

  • Incubation: Immerse the activated substrate immediately into the solution.

    • Time: 24 hours at Room Temperature (25°C).

    • Container: Sealed glass vial (exclude light to prevent debromination).

  • Rinsing: Remove substrate and rinse copiously with pure ethanol, then IPA.

    • Why: Removes physisorbed multilayers that are not chemically bound.

  • Annealing (Optional but Recommended): Bake at 80°C for 30 mins.

    • Why: Promotes dehydration condensation, converting weak H-bonds into covalent ester-like linkages.

Protocol: Surface Suzuki-Miyaura Coupling

Objective: Conjugate a functional aryl boronic acid (e.g., Phenylboronic acid as a model) to the BPPA-modified surface.

Reaction Logic

Heterogeneous catalysis is diffusion-limited. We use a soluble Pd catalyst and a soluble base to react with the fixed Ar-Br on the surface.

Reagents
  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Reactant: 4-Methoxyphenylboronic acid (or target functional molecule).

  • Base: Na₂CO₃ (2M aqueous solution).

  • Solvent: Toluene:Ethanol (4:1 v/v). Why: Toluene solubilizes the catalyst; Ethanol is miscible with the aqueous base.

Workflow
  • Degassing: Sparge all solvents with Argon for 30 mins. Oxygen kills Pd(0) catalysts.

  • Mix: In a glovebox or under Ar stream, prepare:

    • 10 mL Solvent Mix

    • 10 mg Pd(PPh₃)₄ (approx 1 mol%)

    • 50 mg Boronic Acid (Excess)

    • 0.5 mL Na₂CO₃ (2M)

  • Reaction: Place the BPPA-modified slide into the mixture.

  • Conditions: Heat to 70°C for 12-18 hours under Argon atmosphere.

  • Wash: Rinse with Toluene → Ethanol → Water → Ethanol.

    • Critical: Sonicate briefly in toluene to remove residual Palladium particles.

Characterization & Validation

Data Summary Table
TechniqueParameterExpected Outcome (BPPA SAM)Expected Outcome (Post-Suzuki)
Contact Angle Water (θ)85° ± 3° (Hydrophobic, Br-terminated)Varies (e.g., <50° for -OH/-COOH functionalization)
XPS Br (3d) PeakDistinct doublet at ~70 eVDisappears (or significantly reduced)
XPS C (1s)C-C, C=C, C-Br componentsC-C, C=C increased; C-Br lost
AFM Roughness (Rq)< 1.0 nm (Smooth monolayer)< 1.5 nm (Slight increase due to coupling)
Workflow Visualization

Workflow cluster_prep Step 1: Prep cluster_sam Step 2: Assembly cluster_func Step 3: Functionalization Clean UV-Ozone Clean (Generate -OH) Incubate Incubate in BPPA (24h, 1mM EtOH) Clean->Incubate Anneal Anneal (80°C, 30 min) Incubate->Anneal Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Anneal->Suzuki caption Figure 2: Complete surface modification workflow from cleaning to functionalization.

Troubleshooting & Optimization

Common Pitfalls
  • "Cloudy" SAMs: Caused by polymerization of the acid or precipitation.

    • Fix: Ensure solvents are anhydrous. Filter the BPPA solution through a 0.2 µm PTFE filter before use.

  • Low Coupling Efficiency: The Br peak in XPS doesn't disappear.

    • Fix: The catalytic cycle is stalling. Increase catalyst loading or switch to a more active catalyst like Pd(dppf)Cl₂ . Ensure strictly anaerobic conditions.

  • Desorption: The SAM strips off during the Suzuki reaction.

    • Fix: The base (Na₂CO₃) might be etching the metal oxide. Switch to a milder base like K₃PO₄ or use an anhydrous base (Cs₂CO₃) in pure DMF.

Storage
  • BPPA Powder: Store at 2-8°C, protected from light.

  • Modified Slides: Store under Argon or Nitrogen. Aryl bromides are stable, but the oxide interface can degrade with humidity over weeks.

References

  • Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. Source: MDPI (2025). Context: Demonstrates the dual-functionality of bromocarboxylic acids in coordinating to metal centers while presenting a bromide surface.[1] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source: NIH / Molecules (2012). Context: Provides foundational conditions for Suzuki coupling which are adapted here for heterogeneous surface reactions. URL:[Link]

  • Surface Modification of PEEK and Its Osteoconductivity. Source: Journal of Biomaterials and Nanobiotechnology (2018).[2] Context: Illustrates the general principles of modifying inert surfaces to introduce functional groups like carboxylic acids. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low conversion rates with 5-(4-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BPPA-001 Subject: Troubleshooting Low Conversion Rates & Reaction Stalling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Dual-Reactivity" Trap

You are encountering low conversion rates with 5-(4-bromophenyl)pentanoic acid (CAS: 22647-95-6). This molecule presents a classic "Dual-Reactivity" conflict in organic synthesis:

  • The Aryl Bromide (Electrophile): The site for cross-coupling (Suzuki, Buchwald) or metallation.

  • The Carboxylic Acid (Protic/Nucleophilic): A functional group that actively poisons transition metal catalysts and quenches organometallic reagents.

The Root Cause: In 85% of support cases, low conversion is not due to the aryl bromide's reactivity, but rather the interference of the free carboxylic acid with the catalyst system or reagents.

Quick Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Conversion ReactionType Identify Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Suzuki Metal Metallation (Grignard/Lithiation) ReactionType->Metal Amide Amide/Ester Formation (Acid Activation) ReactionType->Amide SuzCheck Did you protect the acid? Suzuki->SuzCheck MetCheck Equivalents of Base? Metal->MetCheck SuzNo NO: Free Acid Used SuzCheck->SuzNo No SuzYes YES: Ester Used SuzCheck->SuzYes Yes SuzFail1 Diagnosis: Catalyst Poisoning (Carboxylate coordination) SuzNo->SuzFail1 SuzFail2 Diagnosis: Oxidative Addition Failure (Check Ligand/Base) SuzYes->SuzFail2 MetLow 1.0 - 1.5 equiv MetCheck->MetLow MetHigh > 2.0 equiv MetCheck->MetHigh MetFail1 Diagnosis: Proton Quenching (Acid kills reagent) MetLow->MetFail1 MetFail2 Diagnosis: Solubility/Aggregation MetHigh->MetFail2

Figure 1: Diagnostic logic for identifying the root cause of low conversion based on reaction type.

Module A: Troubleshooting Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls at <50% conversion; black precipitate (Pd black) forms early.

The Mechanism of Failure

The free carboxylic acid (pKa ~4.8) reacts with the base (e.g., K₂CO₃) to form a carboxylate anion. This anion acts as a ligand, coordinating to the Palladium (Pd) center. This forms a stable, unreactive "resting state" complex (Pd-Carboxylate), preventing the oxidative addition into the C-Br bond.

Solution Protocol: The "Protect-Couple-Saponify" Strategy

This is the only self-validating method to guarantee high yields (>85%).

Step 1: Fischer Esterification (Protection)

Do not skip this step. It converts the interfering acid into an inert methyl ester.

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add H₂SO₄ (conc., 5 mol%).

  • Reaction: Reflux (65°C) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The acid (low Rf) will disappear; the ester (high Rf) will appear.

  • Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat. NaHCO₃ (critical to remove acid traces). Dry over MgSO₄.[1]

    • Yield Target: >95% (Quantitative).[2]

Step 2: Optimized Suzuki Coupling

With the methyl ester, the catalyst is safe from poisoning.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ · DCM (3-5 mol%)Robust against steric bulk; dppf prevents rapid Pd black formation.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate buffers the reaction better than carbonates for this substrate.
Solvent 1,4-Dioxane / Water (9:1)The water is strictly required for the boronic acid transmetallation step.
Temp 80°C - 90°CAryl bromides require heat; do not run at RT.

Critical FAQ:

Q: Can I run this without protection? A: Only if you use 3.5 equivalents of base (to fully sequester the acid) and switch to a highly active catalyst system like Pd(OAc)₂ / SPhos . However, purification becomes difficult as the product and starting material are both acidic and streak on silica.

Module B: Troubleshooting Metallation (Grignard/Lithium)

Symptom: Recovery of starting material (5-phenylpentanoic acid) after quench; no incorporation of electrophile.

The Mechanism of Failure

Grignard reagents (R-MgBr) and Organolithiums (R-Li) are strong bases. They will deprotonate the carboxylic acid (


) instantaneously before reacting with the bromine. This consumes 1 equivalent of your reagent and generates a negative charge that repels further nucleophilic attack.
Protocol: The "Turbo-Grignard" Exchange

If you cannot protect the acid, you must use the Knochel-Hauser approach using i-PrMgCl·LiCl.

Reaction Workflow:

GrignardWorkflow Input Substrate (Free Acid) Step1 Step 1: Deprotonation Add 1.1 eq NaH or MeMgBr (-78°C) Input->Step1 Neutralize -COOH Step2 Step 2: Exchange Add 1.1 eq i-PrMgCl·LiCl (-20°C, 1h) Step1->Step2 Br -> MgCl Exchange Step3 Step 3: Electrophile Add E+ (Aldehyde/Ketone) Step2->Step3 Trapping

Figure 2: Sequential deprotonation and metallation workflow.

Detailed Steps:

  • Deprotonation: Dissolve substrate in THF at -78°C. Add 1.1 equiv of NaH (sodium hydride) or MeMgBr (methyl grignard) solely to remove the acidic proton.

    • Checkpoint: Gas evolution (H₂ or CH₄) must cease before proceeding.

  • Exchange: Add 1.1 equiv of

    
    -PrMgCl·LiCl  (Turbo Grignard). Warm to -20°C. Stir for 1 hour.
    
    • Note: The LiCl breaks up aggregates, allowing the exchange to happen even on the carboxylate salt.

  • Quench: Add your electrophile (e.g., aldehyde).

Module C: Amide Coupling (The Acid Moiety)

Symptom: Low yield when coupling amines to the pentanoic acid tail.

Issue: The aryl bromide moiety is lipophilic, while the acid is polar. In standard DMF/DCM mixtures, the molecule may form dimers or aggregates that slow down activation by EDC/NHS.

Optimization Table:

VariableStandard (Fail)Optimized (Pass)
Coupling Agent EDC / HOBtHATU / DIPEA
Solvent DCMDMF (Anhydrous)
Order of Addition Mix all at once1. Acid + HATU + Base (Stir 5 min) 2. Add Amine
Monitoring TLC (often streaks)LC-MS (Look for Active Ester)

References & Grounding

The protocols above are derived from established methodologies in organometallic chemistry regarding functional group compatibility.

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Catalyst Poisoning by Acids: Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. (Establishes the inhibitory role of anionic ligands like carboxylates).

  • Grignard Protection Strategies: Knochel, P., et al. (2011). Functionalized Grignard Reagents via Halogen–Magnesium Exchange. Angewandte Chemie International Edition.

  • Molecule Data: PubChem CID 10801119.[3] this compound.[2][3][4][5] National Library of Medicine.

Disclaimer: These troubleshooting steps involve hazardous chemicals (Sodium Hydride, Organolithiums). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Solvent Selection for 5-(4-Bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the effective dissolution of 5-(4-bromophenyl)pentanoic acid (CAS 22647-95-6), a compound of interest in various research and development applications. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Understanding the Molecule: The Key to Solubility

Before selecting a solvent, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a non-polar bromophenyl group and a polar pentanoic acid chain, dictates its solubility behavior. This dual nature requires a careful consideration of solvent properties to achieve successful dissolution.

Molecular Structure:

  • Bromophenyl Group: This aromatic moiety is non-polar and hydrophobic.

  • Pentanoic Acid Group: The carboxylic acid functional group is polar and capable of hydrogen bonding.

This bifunctional nature suggests that solvents with intermediate polarity, or the use of co-solvent systems, will be most effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on the "like dissolves like" principle, solvents that can interact favorably with both the non-polar aromatic ring and the polar carboxylic acid are ideal.[1] We recommend starting with polar aprotic and polar protic solvents.

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions.

    • Dimethylformamide (DMF): Similar to DMSO, it is a powerful solvent for a wide range of organic compounds.

  • Polar Protic Solvents:

    • Ethanol: A good starting point due to its ability to engage in hydrogen bonding with the carboxylic acid group while also having a non-polar ethyl chain to interact with the phenyl ring.

    • Methanol: Similar to ethanol but with higher polarity.

A structurally related compound, 5-bromopentanoic acid, is reported to be soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL, providing a strong rationale for selecting these solvents.[2]

Q2: I'm observing poor solubility in my chosen solvent. What troubleshooting steps can I take?

A2: If you encounter solubility issues, several techniques can be employed to enhance the dissolution of this compound.

1. Gentle Heating: Increasing the temperature of the solution can often improve solubility.[3] We recommend using a water bath with gentle warming (30-40°C) and continuous stirring. Avoid excessive heat, as it may lead to compound degradation.

2. Sonication: Ultrasonic agitation can help break down solute aggregates and accelerate the dissolution process. A short burst of sonication (5-10 minutes) in an ultrasonic bath is often effective.[4]

3. pH Adjustment (for aqueous-based solutions): The carboxylic acid moiety of this compound is ionizable. By increasing the pH of an aqueous suspension with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.[5] This is a common strategy for enhancing the aqueous solubility of acidic compounds.

4. Co-Solvent Systems: If a single solvent is not effective, a co-solvent system can be a powerful alternative. For instance, a mixture of a good organic solvent (like DMSO or ethanol) with water or a buffer can modulate the overall polarity of the solvent system to better match the solute.

Q3: Can I use non-polar solvents to dissolve this compound?

A3: Generally, non-polar solvents such as hexane, toluene, or diethyl ether are not recommended as primary solvents. The highly polar carboxylic acid group will have very limited interaction with these solvents, leading to poor solubility.[6][7] While the bromophenyl group has non-polar character, the influence of the carboxylic acid is dominant in preventing dissolution in highly non-polar media.

Q4: My compound dissolves initially but then precipitates out of solution. What is happening?

A4: This phenomenon, known as "crashing out," often occurs when a stock solution prepared in a strong organic solvent (like DMSO) is diluted into an aqueous buffer. You may be creating a supersaturated solution that is not stable.

Troubleshooting Steps:

  • Decrease the Final Concentration: Try preparing a more dilute final solution.

  • Optimize the Co-solvent Percentage: If using a co-solvent, you may need to increase its percentage in the final solution to maintain solubility.

  • Pre-warm the Diluent: Adding the stock solution to a slightly warmed aqueous buffer can sometimes prevent immediate precipitation.

Solvent Selection and Dissolution Protocol

The following table provides a summary of recommended solvents and their relevant properties to aid in your selection process.

SolventPolarity IndexBoiling Point (°C)Key Characteristics
DMSO 7.2189High dissolving power, hygroscopic
DMF 6.4153Strong polar aprotic solvent
Ethanol 5.278Good general-purpose polar protic solvent
Methanol 6.665Higher polarity than ethanol
Isopropanol 4.382Less polar than ethanol
Recommended Dissolution Protocol

This protocol provides a standardized starting point for dissolving this compound.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol or DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Water bath (optional, for gentle heating)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Add Solvent: Add a small volume of the selected solvent to the vial.

  • Initial Mixing: Vortex the vial for 30-60 seconds to suspend the compound.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Gentle Heating (if necessary): If the compound is not fully dissolved, place the vial in a water bath at 30-40°C and continue to stir or vortex periodically.

  • Incremental Solvent Addition: If the compound remains insoluble, add small increments of the solvent, vortexing and sonicating after each addition, until the compound is fully dissolved.

  • Visual Inspection: A properly dissolved solution should be clear and free of any visible particles.

Visualizing the Solvent Selection Process

The following diagram illustrates the decision-making workflow for selecting an appropriate solvent for this compound.

Solvent_Selection_Workflow cluster_compound Compound Analysis cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting cluster_result Outcome Compound This compound Structure Bromophenyl (Non-polar) + Pentanoic Acid (Polar) Compound->Structure Analyze Initial_Choice Start with Polar Solvents (e.g., Ethanol, DMSO, DMF) Structure->Initial_Choice Predicts affinity for Poor_Solubility Issue: Poor Solubility Initial_Choice->Poor_Solubility If problem arises Heating Apply Gentle Heat (30-40°C) Poor_Solubility->Heating Sonication Use Sonication Poor_Solubility->Sonication Co_Solvent Try Co-solvent System Poor_Solubility->Co_Solvent pH_Adjust Adjust pH (Aqueous) Poor_Solubility->pH_Adjust Success Clear, Homogeneous Solution Heating->Success Sonication->Success Co_Solvent->Success pH_Adjust->Success

Caption: Decision workflow for solvent selection.

References

  • PubChem. This compound. ([Link])

  • Chemistry Steps. Solubility of Organic Compounds. ([Link])

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. ([Link])

  • Yalkowsky, S. H., He, Y., & Jain, P. (2010).
  • ResearchGate. What to do when compound did not dissolve in organic solvent?. ([Link])

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. ([Link])

  • University of Rochester. About Workup. ([Link])

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. ([Link])

  • University of Saskatchewan. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. ([Link])

  • Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. ([Link])

  • ResearchGate. What is the dissolution protocol for 2-bromohexadecanoic acid?. ([Link])

  • ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. ([Link])

  • PubChem. This compound. ([Link])

  • Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. ([Link])

  • ResearchGate. What is the dissolution protocol for 2-bromohexadecanoic acid?. ([Link])

  • ResearchGate. What is the dissolution protocol for 2-bromohexadecanoic acid?. ([Link])

  • ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. ([Link])

  • ResearchGate. What to do when compound did not dissolve in organic solvent?. ([Link])

  • ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. ([Link])

Sources

improving solubility of 5-(4-bromophenyl)pentanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-bromophenyl)pentanoic acid

A Guide to Improving Aqueous Solubility for Researchers

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for experimental success. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them for overcoming the common challenge of poor aqueous solubility with this compound.

Part 1: Understanding the Challenge - Core Concepts & FAQs

This section addresses the fundamental properties of this compound that govern its behavior in aqueous media.

Question: What are the key structural features of this compound that cause its low water solubility?

Answer: The solubility of this compound is a tale of two competing features within its molecular structure. The molecule possesses a single, polar carboxylic acid group (-COOH), which is hydrophilic ("water-loving"). However, this is counteracted by two dominant nonpolar, hydrophobic ("water-fearing") regions: the bulky bromophenyl ring and the five-carbon pentanoic acid chain. The large hydrophobic surface area significantly outweighs the solubilizing effect of the carboxylic acid group at neutral pH, leading to poor solubility in water. PubChem lists a predicted XLogP3 value of 3.4, which quantitatively indicates a high degree of lipophilicity.[1][2]

Question: What is the pKa of this compound, and why is it the most critical parameter for solubility enhancement?

Answer: The pKa is the pH at which a molecule's ionizable group is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form.[3] While the exact experimental pKa for this specific molecule is not readily published, we can estimate it to be in the range of 4.5 to 5.0 . This estimation is based on the pKa of similar structures like benzoic acid (pKa ≈ 4.2) and propionic acid (pKa ≈ 4.87).[4]

This value is critical because the protonated carboxylic acid (R-COOH) is neutral and poorly soluble. In contrast, the deprotonated carboxylate anion (R-COO⁻) is charged and significantly more water-soluble.[5][6] By adjusting the pH of the aqueous medium to be above the pKa, we can shift the equilibrium towards the soluble carboxylate form, dramatically increasing the compound's solubility.

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This section provides a question-and-answer formatted guide to practical, step-by-step methods for improving solubility.

Question: My compound won't dissolve in my aqueous buffer (pH 7.0). What is the simplest and most direct method to try first?

Answer: The most straightforward approach is pH adjustment . Since your buffer pH of 7.0 is already significantly above the estimated pKa of ~4.5-5.0, the compound should be in its soluble deprotonated (carboxylate) form. If you are attempting to dissolve it in neutral, unbuffered water, the acidity of the compound itself may be lowering the local pH, preventing its own dissolution.

The strategy is to deprotonate the carboxylic acid to form a soluble carboxylate salt in situ.[5] This is achieved by adding a base. For many applications, a simple 0.1 M or 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. Add the base dropwise while stirring until the solid dissolves. For biological experiments, using a buffer system with a pH of 7.4 or higher is ideal.

Diagram: Principle of pH-Dependent Solubility

This diagram illustrates the chemical equilibrium. Raising the pH (adding a base) shifts the equilibrium to the right, favoring the highly soluble carboxylate anion.

cluster_equilibrium Chemical Equilibrium in Water cluster_conditions Experimental Conditions Insoluble R-COOH (Protonated, Poorly Soluble) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble) Insoluble->Soluble Kₐ Low_pH Low pH (Acidic) Low_pH->Insoluble Shifts Equilibrium Left High_pH High pH (Basic) High_pH->Soluble Shifts Equilibrium Right

Caption: pH influence on the ionization and solubility of a carboxylic acid.

Question: What is the difference between pH adjustment and forming a dedicated salt of the compound?

Answer: While both methods rely on the same principle of deprotonation, the application is different.

  • pH Adjustment (In-situ Salt Formation): This is what was described above—dissolving the "free acid" form of the compound directly into a basic solution for immediate use. It's fast and convenient for solution-based experiments.

  • Prepared Salt Formation: This involves reacting the carboxylic acid with a chosen base and then isolating the resulting salt as a new, stable solid. This solid salt (e.g., sodium 5-(4-bromophenyl)pentanoate) will often have much higher intrinsic solubility and faster dissolution rates in neutral water compared to the original free acid.[7][8] This approach is common in drug development to create a more reliable and soluble solid form of an active pharmaceutical ingredient (API).[7]

Question: My experimental conditions are pH-sensitive. What non-ionic methods can I use?

Answer: When altering the pH is not an option, co-solvents and cyclodextrins are the two primary strategies.

  • Co-Solvent Systems: This involves adding a water-miscible organic solvent to your aqueous medium.[9] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of your compound.[10][11] It effectively lessens the interfacial tension between the solute and the aqueous solution.[10]

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9][12]

    • Caution: A major drawback is that the compound may precipitate out when the solution is diluted into a larger volume of aqueous buffer that does not contain the co-solvent.[11] Additionally, some co-solvents can be toxic to cells in biological assays.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone.[13][14] They can encapsulate the hydrophobic part of a guest molecule—in this case, the bromophenyl group—within their cavity.[15][] This forms a "host-guest" inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][17]

    • Common Cyclodextrins: Beta-cyclodextrin (β-CD) is common, but its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and lower toxicity, making them excellent choices for pharmaceutical and biological research.[]

    • Advantage: This method typically does not alter the covalent structure or ionization state of the compound and can lead to a stable solution that is less prone to precipitation upon dilution compared to co-solvent systems.[]

Diagram: Cyclodextrin Inclusion Complex Formation

This diagram shows the hydrophobic portion of the drug molecule being encapsulated by the cyclodextrin's nonpolar interior, increasing its aqueous solubility.

cluster_system Solubilization via Host-Guest Complexation Drug Drug Molecule (Poorly Soluble) Drug_Hphob Hydrophobic (Bromophenyl) Drug_Hphil Hydrophilic (-COOH) CD Cyclodextrin (CD) Drug->CD Encapsulation Complex Soluble Drug-CD Inclusion Complex Drug->Complex + CD_Cavity Hydrophobic Cavity CD_Exterior Hydrophilic Exterior note1 Guest molecule fits into host cavity

Caption: Encapsulation of a hydrophobic drug moiety by a cyclodextrin.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective solubility enhancement techniques.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Objective: To dissolve this compound by converting it to its soluble carboxylate salt in an aqueous medium.

  • Materials:

    • This compound (solid)

    • Deionized water or desired buffer (e.g., PBS)

    • 1.0 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH indicator strips

    • Stir plate and magnetic stir bar

  • Procedure:

    • Weigh the desired amount of this compound and add it to a beaker or flask containing the desired final volume of water or buffer.

    • Begin stirring the suspension at room temperature.

    • Using a calibrated pipette, add the 1.0 M NaOH solution dropwise to the suspension.

    • Pause after every few drops to allow the system to equilibrate. The solid should begin to dissolve as the pH increases.

    • Monitor the pH of the solution. Continue adding base until all the solid has dissolved.

    • For most applications, a final pH of 7.4 to 8.5 is sufficient to ensure the compound remains fully deprotonated and in solution.

    • If necessary, back-titrate with a dilute acid (e.g., 0.1 M HCl) to adjust the pH to the desired final value, ensuring it remains at least 2 pH units above the compound's pKa.

Protocol 2: Preparation of a Co-Solvent Stock Solution
  • Objective: To prepare a concentrated stock solution of the compound in a co-solvent system, which can then be diluted into the final experimental medium.

  • Materials:

    • This compound (solid)

    • Co-solvent (e.g., DMSO, Ethanol, or PEG 400)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM, 50 mM).

    • Weigh the appropriate amount of this compound into a microcentrifuge tube or glass vial.

    • Add the pure co-solvent to the solid to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming may also be applied if the compound is thermally stable.

    • Once fully dissolved, this stock solution can be stored (typically at -20°C) and diluted into your final aqueous medium for experiments.

    • Self-Validation Check: Before the main experiment, perform a small test dilution. Dilute the stock solution to the final working concentration in your buffer and observe for any signs of precipitation over a period of 30-60 minutes. If precipitation occurs, a higher percentage of co-solvent in the final medium or a different solubilization method may be required.

Part 4: Method Comparison

This table summarizes the key characteristics of each solubility enhancement strategy to help guide your experimental design.

Method Mechanism Pros Cons Best For...
pH Adjustment Ionization (Deprotonation)Simple, inexpensive, highly effective for carboxylic acids.Not suitable for pH-sensitive assays; may precipitate if pH drops.General lab use, in vitro solution-based assays where pH > 7 is acceptable.
Co-solvents Reduces solvent polarityEffective for highly hydrophobic compounds; simple to prepare stock solutions.Can be toxic to cells; compound may precipitate upon dilution.[11]High-throughput screening (using DMSO); experiments where low percentages of organic solvent are tolerated.
Cyclodextrins Inclusion ComplexationLow toxicity (especially HP-β-CD); stable upon dilution; does not alter pH.More expensive; requires screening for best fit; adds to formulation bulk.In vivo studies, cell-based assays, and when pH modification and organic solvents must be avoided.[13][14]
Salt Formation Creates a new solid form with higher intrinsic solubilityProvides a stable, soluble solid; improves dissolution rate.[7][8]Requires chemical synthesis and purification; not all counter-ions form stable salts.[7]Pharmaceutical pre-formulation and development of a solid dosage form.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 23, 2026, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (n.d.). Retrieved February 23, 2026, from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Retrieved February 23, 2026, from [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved February 23, 2026, from [Link]

  • Mohammed, A. R. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved February 23, 2026, from [Link]

  • Solubility enhancement and cosolvency by madhavi. (2016). Slideshare. Retrieved February 23, 2026, from [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports. Retrieved February 23, 2026, from [Link]

  • Carboxylic Acid Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2000). ResearchGate. Retrieved February 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. PubMed. Retrieved February 23, 2026, from [Link]

  • This compound (C11H13BrO2). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). College of Letters and Science, UCLA. Retrieved February 23, 2026, from [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

Sources

minimizing side reactions during 5-(4-bromophenyl)pentanoic acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Minimizing Side Reactions during Activation Assigned Specialist: Senior Application Scientist Reference ID: TS-BPA-552[1]

Diagnostic & Strategy Triage

Before proceeding with a specific protocol, you must select the activation strategy that matches your downstream application. The 4-bromophenyl moiety and the 5-carbon alkyl chain present specific chemical risks—primarily intramolecular cyclization and aryl-halide instability .[1]

Decision Matrix: Reagent Selection

Use the following logic flow to determine the safest activation method for your specific constraints.

ActivationStrategy Start START: What is your downstream nucleophile? Amine Primary/Secondary Amine (Amide Formation) Start->Amine Alcohol Alcohol (Ester Formation) Start->Alcohol Sensitive Is the amine sterically hindered? Amine->Sensitive MethodD Method D: Steglich Esterification (DCC + DMAP) Alcohol->MethodD Scale Reaction Scale? Sensitive->Scale No (Simple) MethodC Method C: Uronium (HATU/HBTU) Best for hindered amines Sensitive->MethodC Yes (Hindered) MethodA Method A: Carbodiimide (EDC/DIC) + Additive (NHS/HOBt) Scale->MethodA Small (<5g) MethodB Method B: Acid Chloride (SOCl2) *HIGH RISK: CYCLIZATION* Scale->MethodB Large (>5g)

Figure 1: Strategic decision tree for activating 5-(4-bromophenyl)pentanoic acid based on nucleophile type and scale.

Critical Issue: Intramolecular Cyclization (The "Hidden" Killer)

The Problem: Users frequently report "missing" starting material or unexpected non-polar spots on TLC when generating the acid chloride of this compound using thionyl chloride (


) or oxalyl chloride.

The Mechanism: The 5-carbon chain length places the activated carbonyl carbon in proximity to the phenyl ring. Under Lewis acidic conditions (often generated by excess


 or heat), the molecule undergoes an intramolecular Friedel-Crafts Acylation , forming a 7-membered ring (benzosuberone derivative).[1]
  • Risk Factor: High temperature (>40°C) and unbuffered acid chloride synthesis.[1]

  • Observation: The aryl bromide remains intact, but the carboxylic acid functionality is lost to a ketone.

CyclizationMechanism Acid 5-(4-Br-Ph)pentanoic Acid Activated Acid Chloride (Reactive Intermediate) Acid->Activated SOCl2 / Heat Cyclized Benzosuberone Derivative (Dead End Product) Activated->Cyclized Intramolecular Friedel-Crafts (Fast at >40°C) Product Desired Amide/Ester Activated->Product Nucleophile (Amine/Alcohol)

Figure 2: Competing pathways between desired activation and intramolecular cyclization.[1]

Preventative Protocol (Ticket Resolution #CYC-01):

  • Avoid Reflux: Never reflux this substrate with thionyl chloride.[1] Use Oxalyl Chloride with catalytic DMF at 0°C to Room Temperature (RT).[1]

  • Scavenge Acid: Always include a non-nucleophilic base (e.g., 2,6-lutidine or pyridine) if using the acid chloride route to neutralize HCl, which catalyzes the Friedel-Crafts cyclization.

  • Alternative: Switch to Method A (EDC/NHS) or Method C (HATU) , which do not generate the highly electrophilic acylium ion required for cyclization [1].[1]

Reagent-Specific Troubleshooting Guides

Method A: Carbodiimide Activation (EDC/NHS)

Best for: Bioconjugation, aqueous/semi-aqueous conditions, and preventing racemization.

Common Failure: Formation of N-acylurea .[1][2] This is a stable, unreactive rearrangement product formed when the O-acylisourea intermediate does not react quickly with the nucleophile.

SymptomDiagnosisCorrective Action
Low Yield Hydrolysis of O-acylisourea due to wet solvents.[1]Use anhydrous DMF/DCM.[1][3] Store EDC under argon.
Insoluble Urea Using DCC instead of EDC in a solvent where DCU is insoluble.Switch to EDC (water-soluble urea) or filter DCU before adding amine.[1]
Stable Side Product N-acylurea formation .CRITICAL: Add NHS or HOBt.[1][2] These convert the unstable O-acylisourea into a stable "Active Ester" that resists rearrangement but reacts cleanly with amines [2].

Optimized Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add NHS (1.2 eq) and EDC[1]·HCl (1.2 eq).

  • Stir for 1-2 hours to form the NHS-ester (monitor by TLC).

  • Only then add the amine nucleophile. This "two-step, one-pot" method minimizes N-acylurea formation.[1]

Method B: Acid Chloride (Thionyl/Oxalyl Chloride)

Best for: Large scale, simple amines, esterification of hindered alcohols.

Common Failure: Hydrolysis & Cyclization.[1]

SymptomDiagnosisCorrective Action
Reversion to Acid Moisture ingress turned -COCl back to -COOH.[1]Flame-dry glassware.[1] Use a drying tube (CaCl2).[1] Distill solvents.[1][4]
New Non-Polar Spot Intramolecular cyclization (Benzosuberone).[1]Lower temperature. Do not exceed 25°C. Use Oxalyl Chloride/DMF instead of SOCl2/Reflux.
Darkening/Tar Polymerization or degradation of Ar-Br.[1]Avoid strong heating.[1][4] The Ar-Br bond is stable to acid, but high heat can cause elimination/degradation.

Optimized Protocol:

  • Dissolve acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Add catalytic DMF (1-2 drops).[1]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Evaporate to dryness under vacuum to remove excess reagent and HCl (do not distill).

  • Redissolve immediately for the next step.

Method C: Uronium Salts (HATU/HBTU)

Best for: Precious samples, difficult couplings, high speed.[1]

Common Failure: Guanidinylation (capping the amine).

SymptomDiagnosisCorrective Action
Product + 99 Mass Amine reacted with HATU directly (Guanidinylation).[1]Order of Addition: Mix Acid + HATU + DIPEA first. Wait 5 mins. Then add the Amine.
Stalled Reaction pH is too low (Acidic).[1]Ensure DIPEA/NMM is present (2-3 eq).[1] HATU requires basic conditions to function.

Protecting the Aryl Bromide (Ar-Br)

The bromine at the para-position is a valuable handle for future cross-coupling (e.g., Suzuki-Miyaura). You must ensure it survives the activation.

  • Avoid: Palladium (Pd) contamination during activation.[1] If your reaction vessel has residual Pd from a previous Suzuki coupling, the activated acid can undergo oxidative addition, leading to polymerization.

  • Avoid: Magnesium (Mg) or Lithium (Li) metal.[1] These will cause Lithium-Halogen exchange, destroying the Ar-Br and potentially attacking the carboxylic acid [3].

  • Safe Reagents: EDC, HATU, SOCl2, Oxalyl Chloride, and DIPEA are all chemically compatible with the Aryl Bromide.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic DMAP with the Acid Chloride method? A: Caution. While DMAP accelerates acylation, it is a strong nucleophile that can form N-acylpyridinium salts.[1] In the presence of the 5-carbon chain, this highly reactive intermediate increases the risk of intramolecular cyclization. Use pyridine or 2,6-lutidine instead for milder base catalysis.[1]

Q: My TLC shows a spot just above the starting acid after EDC activation. What is it? A: This is likely the N-acylurea side product.[1] It runs slightly higher than the acid but lower than the desired amide. Once formed, it is irreversible. To prevent this, ensure you are using NHS or HOBt as an additive.[2]

Q: Why not just use DCC? A: DCC generates dicyclohexylurea (DCU), which is insoluble and difficult to filter completely from the reaction mixture. For this compound derivatives, which are often oily, trapping DCU crystals in the oil is a common headache.[1] EDC (water-soluble urea byproduct) or DIC (soluble urea) are superior choices [4].[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Lai, Y. H. (1981).[1] Grignard reagents from chemically active magnesium.[1] Synthesis, 1981(08), 585-604.[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1]

Sources

Validation & Comparative

Comparative 1H NMR Profiling of 5-(4-Bromophenyl)pentanoic Acid: Solvent Systems and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(4-bromophenyl)pentanoic acid (CAS: 22647-95-6) Application: Intermediate in HDAC inhibitor synthesis; linker chemistry in PROTACs. The Challenge: This amphiphilic molecule contains a lipophilic bromophenyl tail and a hydrophilic carboxylic head, creating solubility and resolution challenges in standard NMR solvents.

This guide provides a technical comparison between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) as analytical media.[1] While CDCl₃ is the standard for lipophilic chains, DMSO-d₆ is superior for resolving the labile carboxylic proton and preventing aggregate-induced broadening.

Part 1: Structural Logic & Assignment Strategy

To validate the identity of this compound, the analyst must confirm three distinct structural zones. The "Self-Validating" approach relies on the integration ratio of 4:8:1 (Aromatic:Aliphatic:Acid).

The Assignment Zones
  • Zone A (Aromatic Core): The para-substituted bromine creates a classic

    
     system (often appearing as two doublets). The bromine atom is inductively withdrawing but resonance donating; however, the inductive effect dominates at the ortho position relative to the alkyl chain, while the alkyl group itself is shielding.
    
  • Zone B (The Methylene Walk): The 4-carbon chain

    
     connects the ring to the acid.
    
    • 
      -CH₂:  Benzylic position (deshielded by ring current).
      
    • 
      -CH₂:  Adjacent to carbonyl (deshielded by anisotropy of C=O).
      
    • 
      -CH₂:  The central chain (shielded, often overlapping).
      
  • Zone C (The Labile Proton): The carboxylic acid proton (-COOH) is highly sensitive to solvent choice due to hydrogen bonding and exchange rates.

Visualization: Assignment Logic Flow

AssignmentLogic Structure Structure: Br-Ph-(CH2)4-COOH Prediction Predictive Shift Rules: - Benzylic (~2.6 ppm) - Alpha-Carbonyl (~2.3 ppm) - AA'BB' Aromatic (~7.0-7.5 ppm) Structure->Prediction SolventChoice Solvent Decision: CDCl3 vs DMSO-d6 Prediction->SolventChoice Spectrum Spectrum Acquisition SolventChoice->Spectrum Validation Validation Check: Integration 4:8:1 Coupling (J ~ 8Hz) Spectrum->Validation

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent fundamentally alters the spectral topology of this compound.[2] Below is a comparative dataset derived from standard chemical shift behaviors for


-phenylalkanoic acids [1][2].
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentMultiplicityScenario A: CDCl₃ (Standard)Scenario B: DMSO-d₆ (Polar)Technical Note
-COOH (Acid)Broad Singlet10.50 – 12.0011.95 – 12.05 Critical Difference: In CDCl₃, this peak drifts with concentration (dimerization). In DMSO, it is sharp and stable due to solvent H-bonding.
Ar-H (Ortho to Br)Doublet (

Hz)
7.407.46Deshielded by Br inductive effect.
Ar-H (Meta to Br)Doublet (

Hz)
7.057.18Shielded relative to Br-ortho protons.

-CH₂
(Benzylic)
Triplet2.582.55Diagnostic anchor for the lipophilic end.

-CH₂
(Acidic)
Triplet2.372.22Shifts upfield in DMSO due to disruption of acid dimers.

-CH₂
Multiplet1.60 – 1.751.50 – 1.65Often overlaps; requires 2D COSY for distinct assignment at <400 MHz.
Performance Verdict
  • Choose CDCl₃ if: You need to recover the sample easily (high volatility) or if the sample is part of a crude mixture with non-polar impurities.

  • Choose DMSO-d₆ if: You require precise quantification (qNMR) of the acid functionality. The sharp acid peak allows for accurate integration against the aromatic region, validating purity.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution Acquisition

Target Concentration: 10–15 mg in 0.6 mL solvent.

  • Weighing: Weigh 12 mg of this compound into a clean vial.

  • Solvent Addition:

    • For CDCl₃: Add 0.6 mL (containing 0.03% TMS). Note: Ensure solvent is acid-free (store over basic alumina if necessary) to prevent acid proton exchange broadening.

    • For DMSO-d₆: Add 0.6 mL. Vortex vigorously. The high viscosity of DMSO requires thorough mixing.

  • Filtration (Optional but Recommended): Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate matter that causes poor shimming.

  • Degassing: If analyzing for publication, briefly bubble

    
     or Argon to remove dissolved 
    
    
    
    (paramagnetic), which broadens the aromatic doublets.
Protocol B: Acquisition Parameters (Self-Validating)

Instrument: 400 MHz or higher recommended.

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why? The benzylic and acid protons have long T1 relaxation times. A short D1 will under-integrate these signals, skewing the validation ratio.

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO).

  • Temperature: 298 K (25°C).

Visualization: Experimental Workflow

Workflow Start Start: 12mg Sample Solvent Select Solvent: DMSO-d6 (Recommended for qNMR) Start->Solvent Prep Dissolve & Filter (Remove Particulates) Solvent->Prep Acquisition Acquire Data: D1 = 5.0s (Critical) Prep->Acquisition Process Processing: LB = 0.3 Hz, Phase, Baseline Acquisition->Process Check Quality Check: Line Width < 0.5 Hz Process->Check

Part 4: Troubleshooting & Analysis

Common Artifacts
  • Water Peak:

    • In CDCl₃ : ~1.56 ppm. It may overlap with the

      
       multiplets.
      
    • In DMSO-d₆ : ~3.33 ppm. Usually distinct from the target molecule.

  • Broad Acid Peak: If the peak at ~12 ppm is missing in CDCl₃, the sample is likely too dilute, or the proton is exchanging with moisture in the solvent. Solution: Switch to DMSO-d₆ or add a drop of

    
     (peak will disappear, confirming assignment).
    
Validation Checklist

To confirm the product is this compound and not a byproduct (e.g., shorter chain homologs):

  • Integration Check: Is the ratio of Benzylic (2H) to Alpha (2H) exactly 1:1?

  • Coupling Check: Do the aromatic peaks show a clear roof effect or distinct doublets with

    
     Hz? (Confirms 1,4-substitution).
    
  • Impurity Check: Look for a triplet at ~3.4 ppm (indicates unreacted alkyl bromide precursor) or peaks at ~7.2-7.3 ppm (indicates de-bromination to phenylpentanoic acid).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 5-(4-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers characterizing 5-(4-bromophenyl)pentanoic acid , the choice of mass spectrometry technique dictates the quality of structural elucidation versus quantitative sensitivity.

  • Select Electron Impact (EI-GC/MS) when absolute structural confirmation is required. The hard ionization provides a diagnostic "fingerprint" driven by the characteristic

    
     (1:1) isotopic doublet and specific rearrangement ions (McLafferty).
    
  • Select Electrospray Ionization (ESI-LC/MS) for biological matrix quantification or impurity profiling. Negative mode (ESI-) offers superior sensitivity for the carboxylic acid moiety, yielding a clean

    
     precursor with predictable collision-induced dissociation (CID) pathways.
    

This guide details the mechanistic fragmentation pathways, providing a self-validating protocol for identifying this compound in complex mixtures.

Molecule Profile & Isotopic Signature

Before interpreting spectra, the analyst must validate the isotopic envelope. The presence of a single bromine atom creates a distinct 1:1 doublet for the molecular ion and any fragment retaining the aromatic ring.

PropertyData
Formula

Monoisotopic Mass (

)
256.01 Da
Isotopic Mass (

)
258.01 Da
Isotopic Pattern 1:1 doublet (M and M+2) separated by 2 Da.
Key Functional Groups Carboxylic Acid (Ionizable), Phenyl Ring (UV active/Stable core), Alkyl Chain (Flexible linker).

Deep Dive: Electron Impact (EI) Fragmentation

Recommended for: Synthesis validation, unknown identification.

In EI (70 eV), the molecular ion (


) is typically visible but weak. The spectrum is dominated by fragmentation driven by the aromatic ring stability and the alkyl chain dynamics.
Mechanistic Pathways
Pathway A: The "Aromatic" McLafferty Rearrangement

Unlike simple aliphatic acids where the charge resides on the enol-acetic acid fragment (


 60), the presence of the phenyl ring shifts the ionization dynamics (Stevenson’s Rule). The ionization energy (IE) of the aromatic alkene fragment is lower than that of acetic acid.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen (from the 
    
    
    
    adjacent to the phenyl ring).
  • Cleavage: The

    
     bond breaks.
    
  • Result:

    • Neutral Loss: Acetic acid (

      
      , 60 Da).
      
    • Observed Ion: 1-(4-bromophenyl)prop-2-ene radical cation.

    • Diagnostic Mass:

      
       196 / 198  (1:1 ratio).
      
Pathway B: Benzylic Cleavage (Formation of Bromotropylium)

The most abundant ion (Base Peak) often arises from cleavage at the benzylic position, driven by the resonance stability of the resulting cation.

  • Mechanism: Homolytic cleavage of the bond between the benzylic carbon and the alkyl chain.

  • Result: Formation of the 4-bromobenzyl cation, which rearranges to the stable bromotropylium ion .

  • Diagnostic Mass:

    
     169 / 171  (1:1 ratio).
    
Visualization of EI Pathways

EI_Fragmentation M Molecular Ion (M+) m/z 256 / 258 [1:1] GammaH Gamma-H Transfer (6-membered transition) M->GammaH Benz_Cleave Benzylic Cleavage M->Benz_Cleave Frag_McL Aromatic Alkene Ion (Stevenson's Rule) m/z 196 / 198 GammaH->Frag_McL - 60 Da Neutral_McL Neutral Acetic Acid (60 Da) GammaH->Neutral_McL Tropylium Bromotropylium Ion (Base Peak) m/z 169 / 171 Benz_Cleave->Tropylium - 87 Da Neutral_Alkyl Neutral Radical (C4H7O2) Benz_Cleave->Neutral_Alkyl

Figure 1: Electron Impact fragmentation logic showing the competition between McLafferty rearrangement and Benzylic cleavage.

Deep Dive: ESI-MS/MS Fragmentation

Recommended for: PK studies, trace analysis in plasma/urine.

Electrospray Ionization (ESI) is softer. The molecule readily deprotonates in Negative Mode (ESI-) due to the carboxylic acid (


).
Precursor and Product Ions[1]
  • Precursor Ion:

    
     at 
    
    
    
    255 / 257
    .
  • Primary Fragmentation (CID):

    • Carboxylic acids in negative mode typically undergo decarboxylation (

      
       loss).
      
    • Transition:

      
       (Loss of 44 Da).
      
    • Mechanism: The carboxylate anion destabilizes, ejecting

      
       to form a carbanion on the alkyl chain, often stabilized by charge migration or cyclization toward the aromatic ring.
      
Comparative Performance Data

The following table summarizes experimental expectations based on standard phenylalkanoic acid behavior.

FeatureEI (GC-MS)ESI Negative (LC-MS/MS)
Primary Ion

169/171 (Fragment)

255/257 (Precursor)
Molecular Ion Visibility Low (<5% abundance)High (100% abundance)
Limit of Detection (LOD) ~1-10 ng (Scan mode)~10-50 pg (MRM mode)
Selectivity Moderate (Matrix interference possible)High (MRM transitions)
Key Transition N/A (Full Scan)

(Quantifier)

Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Objective: Confirm identity of synthesized this compound.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate. Derivatization (TMS) is optional but recommended if peak tailing occurs.

    • TMS Method: Add 50

      
      L BSTFA + 1% TMCS, incubate at 60°C for 30 mins. (Note: This shifts M+ to 328/330).
      
  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 230°C, 70 eV.

  • Data Validation:

    • Check for doublet at 169/171 (Base Peak).

    • Check for doublet at 196/198 (McLafferty).

    • If underivatized: Look for weak molecular ion at 256/258.

Protocol B: LC-MS/MS Quantitation

Objective: Quantify compound in biological buffer.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher pH stability).

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8

    
    m.
    
  • Ion Source: ESI Negative Mode.

    • Capillary Voltage: -4500 V.

    • Gas Temp: 300°C.

  • MRM Transitions (optimized):

    • Quantifier:

      
       (CE: 15-20 eV).
      
    • Qualifier:

      
       (Confirming Br isotope).
      
  • Data Validation: Ensure the ratio of the 255 and 257 transitions matches the theoretical isotopic abundance (~1:1).

ESI Workflow Diagram

ESI_Workflow Sample Biological Sample (Plasma/Buffer) LC LC Separation (C18 Column, H2O/ACN) Sample->LC Ionization ESI Source (-) Deprotonation [M-H]- LC->Ionization Q1 Q1 Selection m/z 255.0 Ionization->Q1 Collision Collision Cell (Loss of CO2) Q1->Collision Q3 Q3 Detection m/z 211.0 Collision->Q3

Figure 2: ESI(-) MRM workflow for high-sensitivity quantitation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and Stevenson's Rule).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for general phenylalkanoic acid fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • PubChem. (2023). Compound Summary: 5-phenylpentanoic acid (Analogous fragmentation data). [Link]

HPLC Method Development for 5-(4-Bromophenyl)pentanoic Acid Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Developing a purity method for 5-(4-bromophenyl)pentanoic acid (CAS 22647-95-6) requires navigating two competing physicochemical properties: the hydrophobicity of the bromophenyl tail (LogP ~3.4) and the ionization potential of the carboxylic acid head (pKa ~4.76).

Standard generic gradients often fail to separate critical process impurities—specifically the des-bromo analog (5-phenylpentanoic acid) and unsaturated intermediates—due to insufficient selectivity. This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase method , demonstrating why the latter offers superior resolution and peak symmetry for this specific aromatic acid.

Chemical Intelligence & Method Design

Before injecting the first blank, we must ground our parameters in the molecule's behavior.

PropertyValueChromatographic Implication
Molecular Weight 257.12 g/mol Small molecule; standard pore size (80–120 Å) is sufficient.
LogP ~3.4Highly lipophilic. Requires high organic strength for elution.
pKa ~4.76Critical: At neutral pH, the molecule ionizes, causing peak tailing and retention loss. Mobile phase pH must be < 2.8 to keep the acid protonated.
UV Max ~210 nm, 260 nmThe phenyl ring allows detection at 254 nm, but 210 nm offers higher sensitivity for trace impurities.

Comparative Study: C18 vs. Phenyl-Hexyl

To establish the optimal protocol, we evaluated two distinct stationary phases. The goal was to maximize the resolution (


) between the target analyte and its most difficult impurity, the des-bromo analog (Impurity A ).
Experiment A: Column Selection
  • Conditions: Isocratic 60:40 ACN:Water (0.1% TFA), Flow 1.0 mL/min, Temp 30°C.

  • Impurity A: 5-phenylpentanoic acid (structurally identical except for the Br atom).[1]

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (Hydrophobic interaction only)Phenyl ring w/ hexyl linker (

+ Hydrophobic)
Retention Time (

)
8.4 min10.2 min
Selectivity (

)
1.051.18
Resolution (

)
1.8 (Baseline separation vulnerable)3.5 (Robust separation)
Mechanism Separation based purely on hydrophobicity.Separation enhanced by

interactions with the bromophenyl ring.

Expert Insight: The bromine atom on the para-position increases the electron density of the aromatic ring. The Phenyl-Hexyl column engages in specific


 stacking interactions with the analyte that the C18 cannot, resulting in vastly superior selectivity for halogenated aromatic acids.
Experiment B: Mobile Phase Modifier (MeOH vs. ACN)
  • Observation: Methanol (MeOH) resulted in higher backpressure and broader peaks due to the viscosity and protic nature of the solvent interacting with the carboxylic acid.

  • Decision: Acetonitrile (ACN) was selected for sharper peak shape and lower system pressure, allowing for higher flow rates if necessary.

Optimized Experimental Protocol

This protocol is designed to be self-validating . The system suitability requirements ensure that the method is performing correctly before any samples are analyzed.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Note: TFA is preferred over Formic Acid here for better suppression of the carboxylic acid ionization, yielding sharper peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% TFA

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Controls viscosity and improves reproducibility)

  • Injection Volume: 10 µL

  • Detection: UV @ 220 nm (Quantification), 254 nm (Identification)

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic hold to separate polar degradants
12.090Linear ramp to elute main peak & hydrophobic impurities
15.090Wash
15.140Re-equilibration
20.040End of Run
Standard & Sample Preparation[2]
  • Diluent: 50:50 ACN:Water.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the optimized Phenyl-Hexyl method.

G Start Start: this compound CheckProps Analyze Properties LogP 3.4 | pKa 4.76 Start->CheckProps Decision_pH pH Selection CheckProps->Decision_pH Acidic Acidic (pH ~2.0) Suppresses Ionization Decision_pH->Acidic Correct Neutral Neutral (pH 7.0) Ionized (Tailing) Decision_pH->Neutral Incorrect Decision_Col Column Selection Acidic->Decision_Col C18 C18 Column Standard Hydrophobicity Decision_Col->C18 Phenyl Phenyl-Hexyl Column Pi-Pi Selectivity Decision_Col->Phenyl Compare Compare Resolution (Rs) of Des-bromo Impurity C18->Compare Phenyl->Compare Result_C18 C18 Result: Rs = 1.8 (Marginal) Compare->Result_C18 Result_Phenyl Phenyl Result: Rs = 3.5 (Robust) Compare->Result_Phenyl Final Final Protocol: Phenyl-Hexyl + 0.1% TFA/ACN Result_Phenyl->Final

Caption: Decision tree highlighting the critical path to selecting Phenyl-Hexyl stationary phase.

Validation Summary (Expected Performance)

To ensure trustworthiness, the method was evaluated against ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5 (Achieved 1.1 due to acidic MP).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • Precision (RSD): < 1.0% for 6 replicate injections.

  • Linearity:

    
     over range 50–150% of target concentration.
    
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, utilizing detection at 220 nm.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10801119, this compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Nguyen, H. N., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669. Retrieved from [Link]

  • Gyan Vihar University. (2015). HPLC Method Development - A Review. Retrieved from [Link]

Sources

Comparative Guide: 5-(4-Bromophenyl)pentanoic Acid vs. Aryl Chlorides in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenyl-substituted fatty acid derivatives, 5-(4-bromophenyl)pentanoic acid (CAS 22647-95-6) represents a superior electrophile compared to its aryl chloride analogs for standard palladium-catalyzed cross-coupling reactions.

While aryl chlorides offer a cost advantage and higher atom economy, they exhibit significant kinetic inhibition during the oxidative addition step. The bromine-substituted scaffold provides a critical balance: it possesses a sufficiently weak C–X bond to facilitate rapid oxidative addition under mild conditions (60–80°C) while maintaining stability against homolytic cleavage.

Key Recommendation: Use the bromide variant for discovery-phase synthesis and library generation to maximize success rates. Reserve chloride analogs for process-scale optimization where catalyst costs and raw material pricing outweigh reaction time and complexity.

Mechanistic Foundation: The Halogen Effect

To understand the performance gap, we must analyze the reaction kinetics at the molecular level. The rate-determining step in the catalytic cycle for this substrate is the Oxidative Addition of the Pd(0) species into the Aryl–Halide bond.[1]

Bond Dissociation Energy (BDE) & Activation Barrier

The reactivity difference is directly correlated to the bond strength. The C–Br bond is significantly weaker than the C–Cl bond, lowering the activation energy (


) required for the catalyst to insert.
ParameterAryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)Impact on Protocol
Bond Energy (BDE) ~81 kcal/mol~96 kcal/molCl requires higher Temp (>100°C)
C–X Bond Length 1.86 Å1.73 ÅBr is sterically more accessible
Pd Affinity HighLowCl requires electron-rich ligands
Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the kinetic barrier difference. Note that the presence of the free carboxylic acid tail (


) on the pentanoic chain introduces a secondary challenge: potential catalyst poisoning via carboxylate coordination, which is more detrimental when the main reaction cycle is sluggish (as with chlorides).

Oxidative_Addition_Kinetics cluster_legend Kinetic Impact Start Pd(0) + Substrate TS_Br TS (Ar-Br) Low Barrier Start->TS_Br Fast (<80°C) TS_Cl TS (Ar-Cl) High Barrier Start->TS_Cl Slow (>100°C) Product Pd(II)-Ar-X (Oxidative Addition Complex) TS_Br->Product TS_Cl->Product Note The high barrier for Cl allows competing side reactions (e.g., Protodehalogenation)

Figure 1: Comparative energy landscape for the oxidative addition of Pd(0) to Aryl Bromides vs. Chlorides.[1]

Performance Comparison: Experimental Data

The following data summarizes average yields from internal benchmarking using a standard Suzuki-Miyaura coupling (Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Table 1: Reactivity Profile

Substrate: 5-(4-halophenyl)pentanoic acid

FeatureThis compound5-(4-Chlorophenyl)pentanoic acid
Standard Yield (80°C) 88 - 94% < 40% (Incomplete conv.)
Time to Completion 2 - 4 Hours12 - 24 Hours
Ligand Requirement Standard (PPh₃, dppf)Specialized (SPhos, XPhos, NHC)
Acid Tolerance Moderate (Direct coupling possible)Low (Ester protection recommended)
By-products Minimal (<5% Protodebromination)Significant (Homocoupling/Reduction)

Analysis: The chloride substrate fails to reach full conversion under standard conditions. The free carboxylic acid tail exacerbates this by coordinating with the palladium, effectively "poisoning" the catalyst. Because the oxidative addition of the chloride is slow, the catalyst spends more time in a vulnerable state, increasing the likelihood of deactivation by the carboxylate.

Experimental Protocols

Protocol A: High-Yield Coupling of the Bromide (Recommended)

Best for: Discovery chemistry, rapid library synthesis.

Rationale: Uses a mild base (K₃PO₄) to buffer the carboxylic acid without requiring a protection step.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%). Note: The bidentate ligand dppf resists displacement by the carboxylic acid.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3 (to protonate the product), extract with EtOAc, and concentrate.

Protocol B: Activation of the Chloride (Alternative)

Best for: Cost-sensitive scale-up where the bromide is too expensive.

Rationale: Requires a "Buchwald-type" ligand to force oxidative addition and higher temperatures.

  • Setup: Charge vial with 5-(4-chlorophenyl)pentanoic acid (1.0 equiv), Boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Pre-stirring the catalyst/ligand complex in solvent for 10 mins is recommended.

  • Solvent: n-Butanol or Toluene/Water (requires higher boiling point).

  • Reaction: Heat to 100–110°C for 16–24 hours.

  • Critical Step: If conversion stalls <50%, esterify the carboxylic acid (e.g., with MeOH/H₂SO₄) and repeat. The ester analog reacts significantly faster.

Strategic Decision Logic

Use this flow to determine the optimal workflow for your specific constraints.

Decision_Workflow Start Start: Select Substrate Check_Scale Is Scale > 1kg? Start->Check_Scale Use_Br Use 5-(4-bromophenyl) pentanoic acid Check_Scale->Use_Br No (Discovery/Lab) Use_Cl Use 5-(4-chlorophenyl) pentanoic acid Check_Scale->Use_Cl Yes (Process) Direct_Coup Direct Coupling (Pd-dppf, 80°C) Use_Br->Direct_Coup Protect Step 1: Protect Acid (Methyl Ester) Use_Cl->Protect Recommended Adv_Cat Step 2: Coupling (Pd-XPhos, 100°C) Use_Cl->Adv_Cat Direct (Risky) Protect->Adv_Cat Deprotect Step 3: Hydrolysis Adv_Cat->Deprotect

Figure 2: Workflow decision tree for selecting between Bromide and Chloride substrates.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Sigma-Aldrich (Merck). this compound Properties. Retrieved from

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (General reference for Ar-Cl reactivity).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational mechanism).

Sources

Safety Operating Guide

5-(4-bromophenyl)pentanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Core Directive: 5-(4-bromophenyl)pentanoic acid (CAS: 22647-95-6) is a halogenated organic acid . Unlike standard organic waste, the presence of the bromine atom mandates strict segregation from non-halogenated waste streams to prevent regulatory violations and hazardous incineration byproducts (e.g., Hydrogen Bromide).

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste.[1]

  • RCRA Status: Non-listed (unless mixed with listed solvents), but exhibits toxicity characteristics.

  • Critical Segregation: Do NOT mix with strong oxidizers or strong bases in the waste container.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile.[1] This compound combines a carboxylic acid tail with a brominated phenyl ring.

Table 1: Physicochemical & Hazard Profile
PropertyDataOperational Implication
CAS Number 22647-95-6Use for waste labeling and inventory tracking.
Molecular Formula C₁₁H₁₃BrO₂High carbon content; combustible but not highly flammable.
Physical State Solid (Powder)Dust generation is a primary inhalation risk during disposal.
Acidity (pKa) ~4.8 (Predicted)Weak acid. Can react with bases to generate heat.
Halogen Content Bromine (Br)Mandatory: Must go to Halogenated Waste stream.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; Irritant to eyes, skin, and respiratory tract.

Part 3: Disposal Decision Logic (Visualization)

The following flowchart outlines the decision-making process for disposing of this compound in various states (pure solid, solution, or spill).

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Spill / Debris StateCheck->Spill SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Neutralize Absorb with Inert Pad (Do not neutralize acid directly on spill) Spill->Neutralize LabelSolid Label: 'Solid Waste - Halogenated Organic' SolidContainer->LabelSolid HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No HaloStream Stream: Halogenated Liquid Waste HaloSolvent->HaloStream NonHaloSolvent->HaloStream Mixture becomes Halogenated Bagging Double Bag (Heavy Duty) Neutralize->Bagging LabelSpill Label: 'Hazardous Debris - Halogenated' Bagging->LabelSpill

Figure 1: Decision tree for the segregation and packaging of this compound waste.

Part 4: Detailed Operational Procedures

Protocol A: Disposal of Solid Reagent (Pure Compound)

Applicable for: Expired shelf stocks, excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to prevent inhalation of H335-classified dust.

    • Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same waste jar.

  • Labeling:

    • Primary Constituent: this compound.[2][3][4][5][6][7]

    • Hazard Checkbox: Toxic, Irritant.

    • Tag: "Solid Hazardous Waste - Halogenated."

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, extraction layers, HPLC waste.

Crucial Rule: If this compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must be classified as Halogenated Waste.

  • Reasoning: Incinerators require specific scrubbing systems for halogens. Sending brominated compounds to a non-halogenated fuel blending line can damage facility equipment and violate EPA permits.

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow tagged).

  • Compatibility Check: Ensure the waste carboy does not contain strong bases (Sodium Hydroxide, Ammonia).

    • Risk:[1][2][8] Acid-base reaction may generate heat and pressurize the container.

  • Logging: Record the approximate concentration of the acid on the waste log sheet.

Protocol C: Spill Management & Debris

Applicable for: Benchtop spills, contaminated gloves, weighing boats.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep if dust is airborne. Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all contaminated debris (gloves, scoopers, mats) into a clear heavy-duty plastic bag. Seal with tape and place inside the solid hazardous waste drum.

Part 5: Regulatory Compliance & Safety

RCRA Considerations (USA)

While this compound is not a "P" or "U" listed waste, it falls under Process Waste rules.

  • Characteristic Waste: If the pH of an aqueous solution is < 2, it carries the D002 (Corrosive) code.[9]

  • Halogenated Solvents: If mixed with spent methylene chloride or chloroform, the mixture carries F002 codes.

Destruction Method

The ultimate disposal method for this compound is High-Temperature Incineration in a facility equipped with a Halogen Acid Furnace (HAF). This ensures the bromine is captured as HBr and neutralized, rather than released as free halogen gas.

References

  • PubChem. (n.d.). This compound (Compound) - Safety and Hazards. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved February 23, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved February 23, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.